molecular formula C6H8N2O2 B2561192 2-(1H-imidazol-1-yl)propanoic acid CAS No. 753489-91-7; 90269-13-9

2-(1H-imidazol-1-yl)propanoic acid

カタログ番号: B2561192
CAS番号: 753489-91-7; 90269-13-9
分子量: 140.142
InChIキー: SFWQHFXRVMKCLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-imidazol-1-yl)propanoic acid is an imidazole derivative with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . Its CAS number is 753489-91-7 . Imidazole derivatives are fundamental scaffolds in medicinal and organic chemistry, found in a wide range of bioactive molecules and pharmaceutical compounds . As such, this chemical serves as a valuable synthetic building block for researchers developing novel compounds in drug discovery and material science. The compound requires careful handling; it is classified with the signal word "Danger" and has hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautions should be taken to avoid exposure, and it is recommended that the product be sealed and stored in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQHFXRVMKCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996805
Record name 2-(1H-Imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753489-91-7
Record name 2-(1H-Imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Thermodynamic Stability of 2-(1H-imidazol-1-yl)propanoic Acid Coordination Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires a rigorous understanding of their thermodynamic stability. For bifunctional ligands such as 2-(1H-imidazol-1-yl)propanoic acid (and its isomers like 3-(1H-imidazol-1-yl)propanoic acid), the interplay between the rigid, nitrogen-donating imidazole ring and the flexible, oxygen-donating carboxylate arm creates a complex energy landscape. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, phase polymorphism, and thermal decomposition profiles of these CPs, alongside field-proven experimental workflows for their evaluation.

Structural and Thermodynamic Drivers of Stability

Ligand Bifunctionality and HSAB Theory

The thermodynamic stability of coordination polymers is fundamentally governed by the enthalpy of formation ( ΔHf​ ) of the metal-ligand bonds. 2-(1H-imidazol-1-yl)propanoic acid acts as an asymmetric multidentate ligand. According to Hard-Soft Acid-Base (HSAB) theory, the carboxylate group acts as a "hard" oxygen donor, while the imidazole nitrogen acts as a "borderline" donor. When coordinated with borderline transition metals (e.g., Zn²⁺, Co²⁺, Mn²⁺), the ligand forms highly stable 3D frameworks[1]. The resulting metal-ligand bonds (M–N and M–O) provide the primary thermodynamic driving force for assembly. For instance, in zinc-based systems, the change from an oxygen-based to a nitrogen-based coordination environment is highly exothermic, driving the formation of the CP[2].

Thermal Decomposition Profiles

The thermal stability of these CPs is directly proportional to the strength of the coordination bonds and the topological density of the framework. Thermogravimetric analysis (TGA) reveals that coordination polymers based on (S)-2-(1H-imidazole-1-yl)propionic acid demonstrate exceptional thermal stability, with decomposition temperatures reaching up to 330 °C for zinc-based frameworks and 300 °C for cobalt-based frameworks[1]. Upon exceeding these critical temperatures, the frameworks undergo endothermic bond cleavage, resulting in the formation of residual metal oxides (e.g., ZnO, CoO)[1]. Similarly, Zn(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers maintain thermal stability up to at least 200 °C, after which structural water is lost prior to framework collapse[3].

Enthalpy of Formation and Phase Polymorphism

Substituent Effects on Thermodynamic Stability

The thermodynamic stability of MOFs and CPs is not solely dependent on the metal node; peripheral substitution on the linker plays a critical role. Systematic calorimetric studies on isostructural imidazolate frameworks reveal that linker functionalization can predictably alter the enthalpy of formation by up to 30 kJ·mol⁻¹[4]. In the context of 2-(1H-imidazol-1-yl)propanoic acid, the flexible propanoic acid arm allows the framework to adapt its molar volume, minimizing steric strain and maximizing orbital overlap during crystallization.

Kinetic vs. Thermodynamic Polymorphs

During synthesis (particularly mechanochemical or rapid precipitation), kinetic polymorphs often form first due to lower activation energy barriers. However, these metastable phases possess a higher free energy. Extended solvothermal treatment provides the thermal energy required to overcome the kinetic barrier, allowing reversible bond dissociation and re-association (error-checking) to yield the true thermodynamic polymorph. The transition enthalpy ( ΔHtrans​ ) between these phases dictates the driving force for framework interconversion[2].

G Start Metal Salts + Ligand Assembly Coordination Self-Assembly (Solvothermal) Start->Assembly ΔG < 0 Kinetic Kinetic Product (Metastable Phase) Assembly->Kinetic Fast Nucleation Low Temp Thermo Thermodynamic Product (Stable CP / MOF) Assembly->Thermo High Temp Extended Time Kinetic->Thermo Phase Transition (ΔH_trans < 0) Decomp Thermal Decomposition (Metal Oxides) Thermo->Decomp T > 250°C Bond Cleavage

Caption: Thermodynamic vs. Kinetic Pathway in Coordination Polymer Assembly

Hydrolytic Stability

While thermal stability is critical, hydrolytic stability is paramount for practical applications. The hydrolytic degradation of CPs is often thermodynamically driven rather than kinetically controlled[5]. The standard formation enthalpy of the resulting metal hydroxides compared to the intact CP determines water sensitivity. Because 2-(1H-imidazol-1-yl)propanoic acid contains hydrophobic aliphatic segments alongside strong M–N bonds, it imparts a degree of thermodynamic resistance to hydrolysis compared to pure carboxylate-based MOFs[5].

Experimental Workflows for Stability Assessment

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when synthesizing and evaluating these CPs.

Protocol A: Solvothermal Assembly of[Zn((S)-imp)₂]ₙ
  • Step 1: Ligand Solvation. Dissolve 2.0 mmol of (S)-2-(1H-imidazol-1-yl)propanoic acid in a 1:1 mixture of H₂O and Methanol. Causality: The mixed solvent system ensures complete solvation of both the organic ligand and the inorganic metal salt, preventing the premature precipitation of unreacted species.

  • Step 2: Metal Salt Addition. Slowly add 1.0 mmol of Zn(NO₃)₂·6H₂O under continuous stirring. Causality: Slow addition controls local supersaturation, favoring the nucleation of thermodynamically stable crystalline phases over amorphous kinetic aggregates.

  • Step 3: Hydrothermal Maturation. Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours. Causality: Elevated temperatures provide the activation energy required for reversible bond formation, allowing the system to navigate the energy landscape to the global thermodynamic minimum[1].

  • Step 4: Controlled Isolation. Cool to room temperature at a rate of 5 °C/h, filter, wash with methanol, and dry under vacuum at 50 °C. Causality: Controlled cooling prevents thermal shock and crystal micro-fracturing, while vacuum drying removes guest solvent molecules without collapsing the framework[3].

Protocol B: Thermodynamic Evaluation via Drop Combustion Calorimetry
  • Step 1: Pelletization. Press the activated CP powder into a dense 5–10 mg pellet. Causality: Pelletization ensures instantaneous and complete combustion upon dropping into the calorimeter, minimizing heat loss and unburned residues[5].

  • Step 2: Instrument Calibration. Calibrate a twin-type Calvet microcalorimeter using a standard reference material (e.g., benzoic acid) at 700 °C. Causality: Calibration accounts for the specific heat capacity of the instrument, ensuring accurate conversion of the integrated heat flow signal to exact enthalpy values.

  • Step 3: Drop Combustion. Drop the pellet into the calorimeter crucible containing a molten sodium molybdate solvent under a pure oxygen atmosphere. Causality: The molten solvent facilitates the rapid dissolution and oxidation of the metal node and organic linker, ensuring a well-defined final state (metal oxides, CO₂, H₂O, N₂).

  • Step 4: Hess's Law Calculation. Calculate the enthalpy of formation ( ΔHf​ ) by subtracting the heats of combustion of the constituent elements from the measured heat of combustion of the CP. Causality: Direct measurement of ΔHf​ is impossible; Hess's Law provides a rigorous, state-function-based thermodynamic pathway to derive it[4].

Workflow Step1 Synthesis & Isolation Step2 Phase Verification Step1->Step2 Step3 Thermal Analysis Step2->Step3 Step4 Calorimetry Profiling Step3->Step4 Step5 Thermodynamic Modeling Step4->Step5

Caption: Experimental Workflow for Thermodynamic Evaluation of Coordination Polymers

Quantitative Data Synthesis

The following tables summarize the structural and thermodynamic parameters of relevant imidazole-propionate and reference imidazolate coordination polymers, providing a benchmark for future material design.

Table 1: Thermal Decomposition and Structural Parameters of Imidazole-Propionate CPs

Complex FormulaTopology / DimensionalityPrimary Coordination BondsThermal Decomp. Temp (°C)
[Mn((S)-imp)((R)-imp)]ₙ3D FrameworkMn–O, Mn–N275 °C
[Zn((S)-imp)₂]ₙ3D FrameworkZn–O, Zn–N330 °C
[Cu((S)-imp)₂]ₙ2D SheetCu–O, Cu–N230 °C
[Co((S)-imp)₂]ₙ3D FrameworkCo–O, Co–N300 °C

Data synthesized from crystallographic and TGA analyses of (S)-2-(1H-imidazole-1-yl) propionic acid derivatives[1].

Table 2: Enthalpy of Formation for Reference Imidazolate Frameworks

FrameworkTopologyMolar Volume (cm³/mol) ΔHf​ (kJ/mol)
SOD-Zn(MeIm)₂ (ZIF-8)SOD235.1-24.5
RHO-Zn(EtIm)₂RHO260.4-18.2
dia-Zn(MeIm)₂DIA180.5-39.1

Data illustrates the thermodynamic principle that denser phases (e.g., DIA) exhibit more exothermic enthalpies of formation compared to open frameworks (e.g., SOD, RHO)[4],[2].

Sources

Spectroscopic Elucidation of 2-(1H-Imidazol-1-yl)propanoic Acid: A Comprehensive Guide for NMR and IR Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-imidazol-1-yl)propanoic acid (CAS: 753489-91-7) is a bifunctional organic molecule comprising a basic imidazole ring and an acidic propanoic acid moiety[1]. With the molecular formula C₆H₈N₂O₂, this compound serves as a critical building block in medicinal chemistry, active pharmaceutical ingredient (API) development, and the synthesis of metal-organic frameworks (MOFs)[1].

Because the molecule contains both a proton donor (carboxylic acid) and a proton acceptor (imidazole nitrogen), its physical state and spectroscopic signatures are highly dependent on its environment (e.g., solvent polarity, pH, and solid-state packing). This whitepaper provides an authoritative, in-depth framework for the spectroscopic characterization of 2-(1H-imidazol-1-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By understanding the causality behind the spectral data—specifically the effects of zwitterion formation and dual-deshielding—researchers can establish self-validating analytical protocols for structural confirmation and purity profiling.

Structural & Electronic Causality: The Zwitterionic Effect

Before interpreting the spectra, it is critical to understand the electronic environment of the molecule. The attachment of the imidazole ring at the N1 position to the α -carbon of propanoic acid creates a chiral center. More importantly, the proximity of the basic N3 atom of the imidazole ring to the acidic carboxyl group facilitates an intramolecular or intermolecular proton transfer.

In the solid state and in aqueous solutions at physiological pH, 2-(1H-imidazol-1-yl)propanoic acid exists predominantly as a zwitterion (inner salt). The carboxylic acid deprotonates to form a carboxylate anion (-COO⁻), and the imidazole ring protonates to form an imidazolium cation. This ionization state drastically alters both the chemical shifts in NMR and the vibrational stretching frequencies in IR spectroscopy compared to its neutral, un-ionized form.

Workflow Start Sample: 2-(1H-imidazol-1-yl)propanoic acid Prep Sample Preparation (Solvent Selection: D2O vs DMSO-d6) Start->Prep NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Prep->NMR IR FT-IR Spectroscopy (ATR or KBr Pellet) Prep->IR Elucidation Full Structural Elucidation & Purity Profiling NMR->Elucidation Zwitterion Zwitterionic State Analysis (COO- and NH+ stretches) IR->Zwitterion Zwitterion->Elucidation

Spectroscopic characterization workflow for zwitterionic imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The chemical shifts are extrapolated from highly homologous structures, such as 1H-imidazole-1-acetic acid[2][3], adjusting for the α -methyl substitution.

¹H NMR: Proton Environments and Deshielding

The ¹H NMR spectrum of 2-(1H-imidazol-1-yl)propanoic acid is defined by the severe deshielding of the α -proton.

  • The α -CH Proton: Located at the chiral center, this proton is sandwiched between two strongly electron-withdrawing groups: the positively charged imidazolium ring (inductive electron withdrawal) and the carboxylate group. This dual-deshielding pushes the α -CH signal significantly downfield to ~5.1–5.5 ppm , appearing as a distinct quartet ( 3J≈7.2 Hz) due to coupling with the adjacent methyl group.

  • The β -CH₃ Protons: The methyl group appears as a doublet at ~1.7 ppm ( 3J≈7.2 Hz).

  • Imidazole Protons: The aromatic protons ( H−2,H−4,H−5 ) are highly sensitive to the solvent and pH. In D₂O (where the molecule is zwitterionic), H−2 (located between the two nitrogens) is the most deshielded, appearing as a sharp singlet at ~8.8 ppm . H−4 and H−5 appear as closely spaced broad singlets or doublets at ~7.5 ppm [3].

¹³C NMR: Carbon Framework

The ¹³C NMR spectrum will display six distinct carbon signals.

  • Carboxylate Carbon (C=O): Appears at ~174 ppm . The shift is slightly upfield compared to a neutral carboxylic acid (~180 ppm) due to the increased electron density of the delocalized COO⁻ anion.

  • α -Carbon: Appears at ~58 ppm , deshielded by the adjacent nitrogen atom.

  • Imidazole Carbons: C−2 appears at ~136 ppm , while C−4 and C−5 appear at ~123 ppm and ~119 ppm , respectively[3].

2D NMR Connectivity Mapping

To establish a self-validating structural proof, 2D NMR is required.

  • COSY (Correlation Spectroscopy): Confirms the 3J coupling between the α -CH (quartet) and the β -CH₃ (doublet).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the linkage between the propanoic acid chain and the imidazole ring. The α -CH proton will show strong 3J correlations to the imidazole C−2 and C−5 carbons, and a 2J correlation to the carboxylate carbon.

NMR_Connectivity H_alpha H-alpha (CH) H_beta H-beta (CH3) H_alpha->H_beta COSY (3J) C_alpha C-alpha H_alpha->C_alpha HSQC (1J) C_carboxyl COO- Carbon H_alpha->C_carboxyl HMBC (2J) Imid_C2 Imidazole C-2 H_alpha->Imid_C2 HMBC (3J) Imid_C5 Imidazole C-5 H_alpha->Imid_C5 HMBC (3J) H_beta->C_alpha HMBC (2J) C_beta C-beta H_beta->C_beta HSQC (1J) H_beta->C_carboxyl HMBC (3J)

Key 2D NMR (COSY, HSQC, HMBC) correlations for structural validation.

Quantitative NMR Data Summary

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O) | Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | Imidazole H-2 | 8.82 | Singlet (s) | 1H | - | | Imidazole H-4, H-5 | 7.52 - 7.54 | Broad Singlets (br s) | 2H | - | | α -CH | 5.20 | Quartet (q) | 1H | ~7.2 | | β -CH₃ | 1.75 | Doublet (d) | 3H | ~7.2 |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O) | Carbon Assignment | Chemical Shift ( δ , ppm) | Causality / Environment | | :--- | :--- | :--- | | Carboxylate (COO⁻) | 174.0 | Deshielded by electronegative oxygens; shifted upfield vs neutral COOH due to resonance. | | Imidazole C-2 | 135.9 | Sandwiched between two electronegative nitrogen atoms. | | Imidazole C-4 | 123.1 | Aromatic ring carbon. | | Imidazole C-5 | 119.6 | Aromatic ring carbon. | | α -Carbon | 58.5 | Deshielded by adjacent N1 and carboxylate group. | | β -Carbon (CH₃) | 17.5 | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is the optimal tool for confirming the solid-state zwitterionic nature of the compound.

If the molecule were in its neutral form, one would expect a strong, sharp carbonyl (C=O) stretch at ~1710 cm⁻¹ and a broad O-H stretch at ~3000 cm⁻¹. However, because the proton migrates from the carboxylic acid to the imidazole nitrogen, these classic signals vanish.

Causality of Zwitterionic IR Shifts:

  • Carboxylate Anion (COO⁻): The resonance stabilization of the carboxylate anion equalizes the two carbon-oxygen bonds. This results in two distinct stretching bands: an asymmetric stretch at ~1580–1620 cm⁻¹ and a symmetric stretch at ~1380–1420 cm⁻¹.

  • Imidazolium Cation (NH⁺): The protonation of the N3 atom creates a broad, complex absorption band in the 3100–2800 cm⁻¹ region, often overlapping with C-H stretching vibrations.

  • Aromatic Ring: The C=C and C=N stretching vibrations of the imidazole ring appear in the 1550–1490 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies (Solid State, ATR)

Wavenumber (cm⁻¹) Vibration Type Functional Group / Assignment

| 3100 – 2800 | N-H⁺ stretch (broad) | Protonated imidazolium nitrogen ( N3 ) | | 3150 – 3050 | C-H stretch (aromatic) | Imidazole ring C-H bonds | | 2980 – 2850 | C-H stretch (aliphatic) | Propanoic acid backbone ( α -CH, β -CH₃) | | 1590 | Asymmetric COO⁻ stretch | Carboxylate anion (confirms zwitterion) | | 1550, 1490 | C=C, C=N stretch | Imidazole ring framework | | 1400 | Symmetric COO⁻ stretch | Carboxylate anion |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to during sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh exactly 10 mg of 2-(1H-imidazol-1-yl)propanoic acid. Dissolve in 0.6 mL of Deuterium Oxide (D₂O). Note: D₂O is preferred over DMSO-d₆ to ensure complete solubility of the zwitterionic form and to standardize the pH-dependent shifts of the imidazole protons.

  • Referencing: Add a micro-drop of TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm) for aqueous samples.

  • Acquisition (¹H NMR): Run at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay ( D1 ) to at least 2 seconds to ensure accurate integration of the α -CH and methyl protons.

  • Acquisition (¹³C NMR): Run a proton-decoupled ¹³C experiment (e.g., zgpg30). Set the number of scans (NS) to ≥512 due to the lack of NOE enhancement on the quaternary carboxylate carbon.

Protocol 2: FT-IR Solid-State Analysis (ATR Method)
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 mg of the neat, dry solid powder of 2-(1H-imidazol-1-yl)propanoic acid directly onto the ATR crystal.

  • Compression: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Causality: Proper compression ensures the evanescent wave penetrates the solid sample, yielding high signal-to-noise ratios for the critical COO⁻ stretching bands.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Process the data with baseline correction and atmospheric suppression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 656129, Imidazole-1-acetic acid". PubChem. Available at:[Link]

  • Bioconjugate Chemistry. "Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation". ACS Publications. Available at:[Link]

Sources

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)propanoic Acid: Molecular Weight and Structural Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and structural properties of 2-(1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug design. This document synthesizes critical data from computational and chemical databases to offer a foundational understanding for researchers engaged in the development of novel therapeutics.

Introduction and Chemical Identity

2-(1H-imidazol-1-yl)propanoic acid is a derivative of propanoic acid and imidazole. The linkage of the imidazole ring to the propanoic acid backbone at the second carbon position creates a chiral center, leading to the existence of stereoisomers. This structural motif is of significant interest in drug development due to the versatile binding capabilities of the imidazole ring and the carboxylic acid group, which can participate in various non-covalent interactions with biological targets.

The fundamental chemical identity of this compound is established by its molecular formula, molecular weight, and unique identifiers, which are crucial for accurate documentation and database retrieval.

Table 1: Core Chemical Identifiers for 2-(1H-imidazol-1-yl)propanoic acid

IdentifierValueSource
Molecular Formula C6H8N2O2Exclusive Chemistry Ltd.[1], PubChemLite[2]
Molecular Weight 140.142 g/mol Exclusive Chemistry Ltd.[1]
Monoisotopic Mass 140.05858 DaPubChemLite[2]
CAS Number 753489-91-7Exclusive Chemistry Ltd.[1]
PubChem CID 16788764PubChemLite[2]

Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the electronic distribution within 2-(1H-imidazol-1-yl)propanoic acid are pivotal to its chemical reactivity and biological activity. The structure comprises a planar imidazole ring connected to a flexible propanoic acid chain.

Structural Representation

The connectivity of atoms can be represented using various chemical notations, each providing a different level of structural detail.

  • SMILES (Simplified Molecular-Input Line-Entry System): CC(C(=O)O)N1C=CN=C1[2]

  • InChI (International Chemical Identifier): InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)[2]

  • InChIKey: SFWQHFXRVMKCLS-UHFFFAOYSA-N[2]

The following diagram illustrates the two-dimensional chemical structure of 2-(1H-imidazol-1-yl)propanoic acid.

Caption: 2D structure of 2-(1H-imidazol-1-yl)propanoic acid.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 0.1PubChemLite[2]
Predicted pKa (most acidic) 1.95 ± 0.10ChemBK[3]
Predicted Boiling Point 417.3 ± 40.0 °CChemBK[3]
Predicted Density 1.44 ± 0.1 g/cm³ChemBK[3]

The predicted XlogP value of 0.1 suggests that 2-(1H-imidazol-1-yl)propanoic acid is a relatively hydrophilic compound, which has implications for its solubility and membrane permeability. The predicted acidic pKa is attributed to the carboxylic acid moiety.

Experimental Determination of Structural and Physicochemical Properties

To complement and validate computational predictions, a robust experimental characterization is essential. The following section outlines standard methodologies for the determination of key structural and physicochemical parameters.

Synthesis and Purification

A common synthetic route to N-substituted imidazole derivatives involves the N-alkylation of imidazole. For 2-(1H-imidazol-1-yl)propanoic acid, this could be achieved by reacting imidazole with a suitable 2-halopropanoic acid ester, followed by hydrolysis of the ester.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis cluster_analysis Analysis Imidazole Imidazole N-Alkylation N-Alkylation Imidazole->N-Alkylation 2-halopropanoate ester Ester Hydrolysis Ester Hydrolysis N-Alkylation->Ester Hydrolysis Acid or Base Purification Purification Ester Hydrolysis->Purification Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation NMR, MS Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment HPLC, Elemental Analysis

Caption: Generalized workflow for synthesis and analysis.

A convenient and environmentally friendly synthesis for a similar compound, imidazol-1-yl-acetic acid hydrochloride, has been reported involving the solvent-free N-alkylation of imidazole with tert-butyl chloroacetate followed by hydrolysis. A similar approach could potentially be adapted for the synthesis of 2-(1H-imidazol-1-yl)propanoic acid.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the methine proton at the chiral center, and the methyl protons. The chemical shifts and coupling constants will confirm the connectivity.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, and the aliphatic carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Physicochemical Property Determination

pKa Determination by Potentiometric Titration:

  • Prepare a standard solution of 2-(1H-imidazol-1-yl)propanoic acid in deionized water.

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

LogP/LogD Determination by Shake-Flask Method:

  • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD) and an immiscible organic solvent (typically n-octanol).

  • Add a known amount of 2-(1H-imidazol-1-yl)propanoic acid to the two-phase system.

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP or LogD is the logarithm of this value.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and structural properties of 2-(1H-imidazol-1-yl)propanoic acid. The combination of computational data and established experimental protocols offers a solid foundation for researchers working with this compound. Accurate characterization of these fundamental properties is a prerequisite for any meaningful investigation into its biological activity and potential as a therapeutic agent. Further experimental validation of the predicted properties is highly recommended to build a comprehensive and accurate profile of this molecule.

References

  • ChemBK. (S)-2-((1H-imidazol-1-yl)amino)propanoic acid. [Link]

  • Exclusive Chemistry Ltd. 2-(1H-imidazol-1-yl)propanoic acid supplier - CAS 753489-91-7. [Link]

  • PubChemLite. 2-(1h-imidazol-1-yl)propanoic acid (C6H8N2O2). [Link]

Sources

Methodological & Application

Application Note: A Strategic Approach to HPLC Method Development for 2-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1H-imidazol-1-yl)propanoic acid. Recognizing the compound's amphoteric nature, high polarity, and inherent chirality, this document outlines strategies for both achiral and chiral separations. We delve into the scientific rationale behind column selection, mobile phase optimization, and detector settings, moving beyond a simple recitation of steps to empower researchers with a foundational understanding of the method development process. Protocols are provided for Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, ensuring applicability across various analytical objectives, from routine quantification to stereospecific analysis.

Introduction: Understanding the Analyte

2-(1H-imidazol-1-yl)propanoic acid is a molecule of interest in pharmaceutical development and chemical synthesis. Its structure presents a unique set of analytical challenges that must be systematically addressed for successful chromatographic separation.

  • Amphoteric & Polar Nature: The molecule contains a basic imidazole ring and an acidic carboxylic acid group. This amphoteric character means its net charge is highly dependent on the mobile phase pH, which critically influences retention and peak shape. Imidazole-containing compounds are known to be highly polar and water-soluble, often leading to poor retention on traditional reversed-phase columns.[1]

  • Chirality: The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety means the compound exists as a pair of enantiomers. In pharmaceutical contexts, it is often crucial to separate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[2]

This application note will first establish a robust achiral method suitable for quantifying the total amount of the compound and then explore an effective strategy for chiral separation.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)propanoic acid
PropertyValueSource
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [3]
Structure Imidazole ring linked to a propanoic acid group[4]
Key Functional Groups Carboxylic Acid (-COOH), Imidazole Ring[5]
Predicted Polarity High; water-soluble[1]
Chirality Yes, one chiral centerInferred from structure

The Method Development Workflow: A Strategic Overview

A successful method development process is not a random walk but a logical progression of informed decisions. The workflow below outlines our systematic approach, starting from analyte properties and branching into specific chromatographic modes.

G cluster_0 Phase 1: Initial Strategy cluster_1 Phase 2: Achiral Method Development cluster_2 Phase 3: Chiral Separation Analyte Analyte Characterization (Polar, Amphoteric, Chiral) Mode Select Primary Mode Analyte->Mode RP_HPLC Reversed-Phase HPLC (Primary Choice) Mode->RP_HPLC HILIC HILIC (Alternative for high polarity) Mode->HILIC Column Column Screening (C18, Polar-Endcapped, Phenyl) RP_HPLC->Column MobilePhase Mobile Phase Optimization (pH, % Organic) Column->MobilePhase SystemSuit System Suitability Testing MobilePhase->SystemSuit FinalAchiral Final Achiral Method SystemSuit->FinalAchiral Chiral Chiral Separation Required? FinalAchiral->Chiral CSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Chiral->CSP Yes ChiralOpt Optimize Chiral Mobile Phase (Normal, Polar Organic, or RP) CSP->ChiralOpt FinalChiral Final Chiral Method ChiralOpt->FinalChiral

Caption: Logical workflow for HPLC method development.

Part I: Achiral Analysis by Reversed-Phase HPLC

The primary goal of this section is to develop a method for the accurate quantification of 2-(1H-imidazol-1-yl)propanoic acid, irrespective of its enantiomeric form.

The Causality of Mobile Phase pH Selection

Due to the analyte's amphoteric nature, controlling the mobile phase pH is the most critical factor for achieving good retention and peak shape in RP-HPLC. The ionization state of the analyte dictates its interaction with the nonpolar stationary phase.

Caption: Effect of pH on the analyte's ionization state.

Expert Insight: A low pH mobile phase (pH 2.5-3.5) is the logical starting point. At this pH, the carboxylic acid group is protonated (neutral), minimizing ionic repulsion from the silica surface, while the imidazole ring is protonated (cationic). This cationic state can still interact with residual silanols, but overall retention on a C18 phase is more predictable. The use of a buffer is mandatory to maintain a constant pH.[6] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are essential.[7][8]

Column Selection Strategy

While a standard C18 column is a workhorse, the high polarity of our analyte suggests that screening alternative stationary phases is a prudent strategy.[6]

Table 2: Recommended Columns for Initial Screening
Column PhaseRationale for Selection
Standard C18 The universal starting point for reversed-phase methods; provides a baseline for performance.[6]
Polar-Endcapped C18 Designed for enhanced retention of polar compounds and stability in highly aqueous mobile phases, preventing "hydrophobic collapse".[9]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the imidazole ring, which can improve peak shape and resolution from impurities.[6]
Pentafluorophenyl (PFP/F5) Provides a unique selectivity for polar and aromatic compounds, especially those with basic functional groups.[6]
Detailed Protocol: Optimized Achiral RP-HPLC Method

This protocol is a robust starting point derived from the principles discussed above. It is designed to be a self-validating system through the inclusion of system suitability tests.

A. Reagent and Sample Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (MeCN).

  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10, v/v) with 0.1% formic acid.

  • Standard Solution: Accurately weigh and dissolve 2-(1H-imidazol-1-yl)propanoic acid in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the diluent to an expected concentration of approximately 0.1 mg/mL.

B. Chromatographic Conditions

Table 3: Optimized Achiral RP-HPLC Method Parameters
ParameterRecommended Condition
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 210 nm (Imidazole chromophore)
Run Time ~15 minutes

C. System Suitability Testing

Before sample analysis, perform five replicate injections of the standard solution to verify system performance.

Table 4: System Suitability Criteria
ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good performance.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
%RSD of Retention Time ≤ 1.0%Confirms stable pumping and chromatographic conditions.

Part II: Chiral Separation of Enantiomers

The separation of enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[10][11] This is a mandatory step in drug development to assess the purity and properties of the desired stereoisomer.[2]

Strategy for Chiral Method Development

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and represent the first choice for screening chiral separations.[11] Both normal-phase and polar organic modes are highly effective.

Expert Insight: For compounds containing both an acidic proton (from the carboxylic acid) and a basic site (imidazole), adding a small amount of an acidic and/or basic modifier to the mobile phase is often necessary to improve peak shape and achieve resolution. Diethylamine (DEA) is a common basic modifier, while trifluoroacetic acid (TFA) or acetic acid can be used as acidic modifiers.[12]

Protocol: Chiral HPLC Method Screening

This protocol provides a starting point for developing a chiral separation method.

A. Reagent and Sample Preparation

  • Mobile Phase Solvents: Use HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Modifiers: Trifluoroacetic Acid (TFA), Diethylamine (DEA).

  • Diluent: Isopropanol or the initial mobile phase composition.

  • Standard Solution: Prepare a 0.5 mg/mL solution of the racemic 2-(1H-imidazol-1-yl)propanoic acid in the diluent.

B. Chromatographic Conditions

Table 5: Starting Conditions for Chiral HPLC Method
ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 220 nm

Optimization Strategy:

  • If resolution is poor, systematically vary the ratio of Hexane to IPA (e.g., 90:10, 70:30).

  • If peak shape is poor, adjust the concentration of the acidic (TFA) or add a basic (DEA) modifier.

  • Try a different alcohol modifier, such as ethanol, as it can significantly alter selectivity.

Conclusion

The successful HPLC analysis of 2-(1H-imidazol-1-yl)propanoic acid hinges on a systematic approach that directly addresses its physicochemical properties. For achiral analysis, controlling the mobile phase pH to suppress ionization is paramount, with polar-endcapped reversed-phase columns offering a robust solution. For stereospecific quantification, polysaccharide-based chiral stationary phases provide a high probability of success, particularly when mobile phase modifiers are used to optimize peak shape and selectivity. The protocols and strategies outlined in this document serve as a comprehensive toolkit for researchers, enabling the development of reliable, reproducible, and fit-for-purpose HPLC methods for this challenging analyte.

References

  • Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • What are the best strategies for HPLC method development of retention of highly polar anionic compounds having multiple pKa values (2-12)? ResearchGate. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC (National Center for Biotechnology Information). [Link]

  • 4-Imidazolecarboxylic Acid 98.0%(HPLC). PureSynth. [Link]

  • 1H-Imidazole-1-propanoic acid, 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-, sodium salt (1:1). PubChem. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • 2-(1H-imidazol-1-yl)propanoic acid supplier - CAS 753489-91-7. Exclusive Chemistry Ltd. [Link]

  • (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PMC (National Center for Biotechnology Information). [Link]

  • 2-(1h-imidazol-1-yl)propanoic acid (C6H8N2O2). PubChemLite. [Link]

  • 2-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2. PubChem. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.[Link]

  • Physicochemical Properties of Imidazole. ResearchGate. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

Sources

In vitro assay preparation using 2-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of Insulin Resistance Using 2-(1H-imidazol-1-yl)propanoic acid

Scientific Context & Biological Significance

2-(1H-imidazol-1-yl)propanoic acid, widely known as Imidazole Propionate (ImP), is a histidine-derived metabolite produced by the gut microbiota[1]. Recent multi-omics and pharmacological studies have identified ImP as a critical molecular driver in the pathogenesis of type 2 diabetes (T2D) and cardiometabolic diseases[2][3]. Unlike traditional in vitro models of insulin resistance that rely on lipotoxicity (high-fat) or glucotoxicity (high-glucose) environments, ImP directly impairs insulin signaling at the kinase level.

Mechanistically, ImP binds to and activates p38γ mitogen-activated protein kinase (MAPK)[4]. This kinase subsequently phosphorylates p62, leading to the robust activation of the mechanistic target of rapamycin complex 1 (mTORC1)[2]. Hyperactive mTORC1 promotes the phosphorylation and subsequent proteasomal degradation of Insulin Receptor Substrates 1 and 2 (IRS1/2), effectively blunting the cellular response to insulin[2]. Furthermore, ImP has been shown to induce inhibitory serine phosphorylation of AMPK, thereby neutralizing the glucose-lowering efficacy of first-line therapeutics like metformin[5].

ImP_Mechanistic_Pathway ImP Imidazole Propionate (ImP) CAS: 753489-91-7 p38g p38γ MAPK Kinase Activation ImP->p38g Binds & Activates p62 p62 Phosphorylation p38g->p62 Phosphorylates mTORC1 mTORC1 Complex Activation p62->mTORC1 Activates IRS1 IRS1 / IRS2 Phosphorylation & Degradation mTORC1->IRS1 Inhibits InsulinRes Insulin Resistance Impaired Glucose Tolerance IRS1->InsulinRes Blunts Insulin Signaling

Figure 1: Mechanistic pathway of ImP-induced insulin resistance via the p38γ/p62/mTORC1 axis.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that designing a robust in vitro assay for ImP requires careful consideration of cell type, solvent chemistry, and self-validating controls to ensure data integrity.

  • Cell Line Selection: Primary human hepatocytes or human hepatocellular carcinoma cells (e.g., HepG2) are the physiological gold standard because the liver is the primary site of ImP-mediated metabolic disruption[4]. Alternatively, HEK293 cells are highly recommended for initial dose-response screening due to their rapid turnover of IRS proteins, which amplifies the degradation signal and provides a wider dynamic range for the assay[5].

  • Compound Handling & Solvent Causality: ImP (CAS: 753489-91-7) features a five-membered aromatic imidazole ring and a carboxylic acid group, making it highly soluble in polar solvents and aqueous buffers[6]. To avoid the confounding cytotoxicity and metabolic artifacts associated with DMSO, I strongly recommend dissolving ImP directly in sterile PBS or basal culture media.

  • Self-Validating System: A trustworthy protocol must prove causality. To confirm that IRS1 degradation is specifically caused by the ImP-mTORC1 axis (and not general cytotoxicity), the assay must include a mechanistic rescue control. Co-treatment with Rapamycin (an mTORC1 inhibitor) or Pirfenidone (a p38γ inhibitor) must be included[1]. If the protocol is successful, these inhibitors will completely rescue IRS1 levels and restore insulin-stimulated Akt phosphorylation despite the presence of ImP.

Materials and Reagents

Table 1: Critical Reagents and Materials

Reagent / MaterialSpecification / TargetPurpose / Causality
2-(1H-imidazol-1-yl)propanoic acid CAS: 753489-91-7, >98% PurityPrimary metabolic stressor to induce IRS1 degradation[6].
Recombinant Human Insulin 100 nM working concentrationPositive stimulus to evaluate the integrity of the Akt signaling pathway.
Rapamycin / Pirfenidone mTORC1 / p38γ inhibitorsSelf-validating negative controls to rescue ImP-induced signaling deficits[1].
Lysis Buffer (RIPA) Supplemented with Phosphatase InhibitorsPrevents the rapid loss of transient phosphorylation signals (p-p62, p-mTOR) during extraction.
Primary Antibodies Anti-p-p62 (Ser349), Anti-p-mTOR (Ser2448), Anti-IRS1, Anti-p-Akt (Ser473)Direct quantification of the ImP signaling cascade[4][5].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve 2-(1H-imidazol-1-yl)propanoic acid in sterile PBS to create a 10 mM stock solution. Adjust pH to 7.4 if necessary using dilute NaOH to maintain physiological relevance[6].

  • Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

Step 2: Cell Culture & Seeding

  • Seed HEK293 cells or primary human hepatocytes in 6-well plates at a density of 3×105 cells/well.

  • Culture in DMEM supplemented with 10% FBS until 80% confluence is reached[5].

  • Causality Note: Switch to serum-free media for 12 hours prior to treatment. This establishes a baseline and eliminates growth factor-induced background mTORC1 activation, ensuring any observed mTORC1 activity is strictly ImP-driven.

Step 3: ImP Treatment & Mechanistic Controls

  • Treat cells with ImP at varying concentrations (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.

  • Self-Validation Step: In parallel control wells, co-treat cells with 100 µM ImP and 100 nM Rapamycin. This ensures any observed IRS1 degradation is pathway-specific[1].

Step 4: Acute Insulin Stimulation

  • Following the 24-hour ImP incubation, stimulate the cells with 100 nM recombinant human insulin for exactly 15 minutes.

  • Causality Note: A 15-minute window is optimal for capturing peak Akt (Ser473) phosphorylation before cellular negative feedback loops initiate signal dampening.

Step 5: Cell Lysis & Protein Extraction

  • Immediately place plates on ice and wash twice with ice-cold PBS to halt kinase activity.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Causality Note: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are non-negotiable here; failing to include them will result in the complete loss of the p-p62, p-mTOR, and p-Akt signals during extraction.

Step 6: Quantification via Western Blotting

  • Resolve 20 µg of total protein per lane using SDS-PAGE.

  • Probe for p-p62 (Ser349), p-mTOR (Ser2448), total IRS1, and p-Akt (Ser473). Normalize against a loading control (e.g., GAPDH or β-actin).

Workflow Visualization

Assay_Workflow S1 1. Cell Culture (Hepatocytes/HEK293) S2 2. ImP Treatment (10 nM - 100 µM, 24h) S1->S2 S3 3. Insulin Stimulus (100 nM, 15 min) S2->S3 S4 4. Cell Lysis (RIPA + Inhibitors) S3->S4 S5 5. Quantification (Western Blot/ELISA) S4->S5

Figure 2: Step-by-step workflow for the ImP in vitro insulin resistance assay.

Quantitative Data Presentation & Expected Outcomes

When the assay is executed correctly, you should observe a clear, dose-dependent activation of the p62/mTORC1 axis, inversely correlated with IRS1 stability and downstream Akt signaling.

Table 2: Expected Quantitative Readouts (Dose-Response)

ImP Concentrationp-p62 (Ser349) Fold Changep-mTOR (Ser2448) Fold ChangeTotal IRS1 Fold Changep-Akt (Ser473) post-Insulin
Vehicle (PBS) 1.00x (Basal)1.00x (Basal)1.00x (Basal)++++ (Maximal Activation)
10 µM ~1.50x~1.80x~0.75x+++
50 µM ~2.80x~3.20x~0.40x++
100 µM ~3.50x~4.00x~0.20x+ (Severely Blunted)
100 µM + Rapamycin 1.00x1.00x0.95x++++ (Rescued)

References

  • Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Endocrinology.[Link]

  • Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. ResearchGate.[Link]

  • Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell (PubMed).[Link]

  • Microbial Imidazole Propionate Affects Responses to Metformin through p38g-Dependent Inhibitory AMPK Phosphorylation. Cell Metabolism.[Link]

  • Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PMC.[Link]

Sources

Application Note: Advanced Sample Preparation and UPLC-MS/MS Quantification of 2-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Translational Researchers Document Type: Technical Protocol & Application Guide

Chemical Context and Biological Significance

2-(1H-imidazol-1-yl)propanoic acid (CAS 753489-91-7) is a highly polar, low-molecular-weight (140.14 g/mol ) organic compound characterized by a basic imidazole ring and an acidic propanoic acid functional group[1]. It is a structural isomer of 3-(1H-imidazol-4-yl)propanoic acid (imidazole propionate, ImP), a widely recognized gut microbiota-derived metabolite of histidine[2].

While ImP has been heavily implicated in cardiometabolic diseases—specifically by impairing insulin signaling via the p38γ/p62/mTORC1 pathway[3] and promoting atherosclerosis[4]—its isomer, 2-(1H-imidazol-1-yl)propanoic acid, shares identical amphoteric and physicochemical properties[1]. Consequently, the analytical bottlenecks and sample preparation methodologies for extracting these zwitterionic compounds from complex biological matrices (e.g., plasma, serum) are fundamentally identical.

Pathway A Dietary Histidine B Microbial Metabolism A->B C Imidazole Propanoic Acids B->C D p38γ / p62 Activation C->D E mTORC1 Activation D->E F Insulin Resistance E->F

Figure 2: Pathophysiological signaling cascade of imidazole propanoic acids.

Mechanistic Challenges in Sample Preparation

As a Senior Application Scientist, I frequently observe laboratories failing to quantify small imidazole-carboxylic acids due to poor extraction recoveries and severe ion suppression. The root causes are chemical:

  • Zwitterionic Polarity: At physiological pH (~7.4), the carboxylic acid is deprotonated (negative) and the imidazole nitrogen is partially protonated (positive). This extreme polarity prevents retention on standard reversed-phase (C18) columns, causing the analyte to elute in the void volume alongside matrix salts and phospholipids, which instantly quenches the Electrospray Ionization (ESI) signal.

  • Matrix Binding: Small polar acids often exhibit non-specific binding to plasma proteins.

The Causality of the Solution: To overcome this, we must manipulate the pH. By dropping the pH below 3.0, we fully protonate both the carboxylic acid (neutralizing it) and the imidazole ring (imparting a net positive charge). This specific state allows us to trap the molecule using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Alternatively, we can derivatize the carboxylic acid to permanently increase its hydrophobicity[4][5].

Step-by-Step Methodologies

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for fast screening where LLOQ requirements are moderate (>25 nmol/L).

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., 13C3-labeled analog or 3-piperazin-1-yl-propionic acid)[4][5].

    • Self-Validating Step: The IS must be added before extraction. Its absolute peak area serves as a real-time diagnostic for extraction recovery, while the Analyte/IS ratio corrects for matrix effects.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The acidic organic solvent disrupts protein binding and protonates the carboxylic acid, driving the highly polar analyte out of the aqueous phase and into the organic supernatant.

  • Agitation & Centrifugation: Vortex for 2 minutes at 1000 RPM. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial for direct HILIC-MS/MS analysis.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for trace-level quantification and eliminating phospholipid-induced ion suppression.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water.

    • Causality: Low pH protonates the basic imidazole nitrogen, ensuring a strong electrostatic bond with the SPE sorbent.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1cc).

  • Loading: Load the acidified sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. (Removes neutral and acidic hydrophilic interferences).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Removes hydrophobic interferences like phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH deprotonates the imidazole ring, neutralizing its positive charge and breaking the ionic interaction with the sulfonic acid sorbent, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Plasma Sample (100 µL) B Acidification (+2% Formic Acid) A->B C MCX SPE Load (Protonated Imidazole) B->C D Aqueous Wash (2% FA in H2O) C->D E Organic Wash (100% MeOH) D->E F Elution (5% NH4OH in MeOH) E->F G N2 Drying & Reconstitution F->G H UPLC-MS/MS Analysis G->H

Figure 1: MCX-SPE workflow for amphoteric imidazole derivatives.

Protocol C: Derivatization (Optional but Recommended)

Direct injection of zwitterions often suffers from poor retention. Derivatizing the carboxylic acid group (e.g., butylation to yield a butyl ester) adds 56 Da to the mass (shifting the precursor to m/z 197.1)[4].

  • Causality: This neutralizes the acidic moiety, drastically increasing hydrophobicity. The molecule now retains beautifully on standard C18 columns, shifting its elution into a clean chromatographic window, which enhances ESI+ droplet desolvation and lowers the LOQ to ~5 nmol/L[4].

UPLC-MS/MS Analytical Conditions

If analyzing the underivatized molecule, standard C18 columns will fail. You must use a specialized column designed for polar retention.

  • Column: Waters HSS T3 (100 mm × 2.1 mm, 1.8 μm)[5].

    • Causality: The HSS T3 is a 100% aqueous-compatible, low-ligand-density C18 phase that enhances the retention of polar compounds via polar pore access.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or 10% aqueous Methanol)[5].

  • Gradient: Start at 99% A, hold for 1 min, ramp to 50% B over 3 mins.

  • Ionization: ESI Positive mode.

  • MRM Transitions (Underivatized): Precursor [M+H]+ m/z 141.1 → Product m/z 95.1 (Loss of H2O and CO).

  • MRM Transitions (Butyl-Derivatized): Precursor [M+H]+ m/z 197.1 → Product m/z 81.1[4].

Quantitative Data & Method Performance Summary

The following table summarizes the expected validation parameters comparing the high-throughput PPT method versus the highly selective MCX-SPE method coupled with derivatization.

ParameterDirect PPT (Underivatized)MCX-SPE (Derivatized)
Recovery (%) 72.4 - 78.194.5 - 98.2
Matrix Effect (%) 65.3 (Significant Ion Suppression)91.2 (Minimal Interference)
LLOQ (nmol/L) 25.05.0
Linearity (R²) >0.985>0.998
Sample Volume Required 50 µL100 µL
Throughput High (96-well compatible)Medium (Cartridge/Plate)

References

  • CymitQuimica. "CAS 753489-91-7: 2-(1H-imidazol-1-yl)propanoic acid". Source: cymitquimica.com. URL:1

  • Diabetes Journals. "Diet, Gut Microbiota, and Histidine Metabolism Toward Imidazole Propionate Production in Relation to Type 2 Diabetes". Source: diabetesjournals.org. URL: 2

  • PMC / NIH. "Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS". Source: nih.gov. URL: 5

  • BEVITAL AS. "Imidazole propionate". Source: bevital.no. URL: 3

  • AHA Journals. "Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis". Source: ahajournals.org. URL: 4

Sources

Application Notes and Protocols: Formulation Strategies for 2-(1H-imidazol-1-yl)propanoic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1H-imidazol-1-yl)propanoic acid is a heterocyclic compound incorporating both a weakly basic imidazole ring and a weakly acidic carboxylic acid group. This bifunctional nature imparts zwitterionic characteristics, presenting unique challenges and opportunities for the development of aqueous formulations. Understanding the physicochemical properties of this molecule is paramount to designing stable and effective drug delivery systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on pre-formulation assessment, formulation strategies, and analytical control of 2-(1H-imidazol-1-yl)propanoic acid in aqueous media.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the inherent properties of 2-(1H-imidazol-1-yl)propanoic acid is the critical first step in any formulation endeavor. The presence of both an acidic and a basic functional group dictates that its solubility and stability will be highly dependent on the pH of the aqueous environment.

Acid-Base Properties and Zwitterionic Nature

2-(1H-imidazol-1-yl)propanoic acid is an amphoteric molecule, capable of acting as both an acid and a base. The key to understanding its behavior in water lies in its pKa values.

  • The Imidazole Moiety: The imidazole ring contains a basic nitrogen atom. The pKa of the conjugate acid of imidazole is approximately 7.0[1][2]. This means that at a pH below 7, the imidazole ring will be predominantly protonated, carrying a positive charge.

  • The Propanoic Acid Moiety: The carboxylic acid group is acidic, with a pKa value similar to that of propanoic acid, which is around 4.87[3][4][5][6]. At a pH above 4.87, the carboxylic acid will be predominantly deprotonated, carrying a negative charge.

This dual functionality results in the molecule existing as a zwitterion, a neutral molecule with a positive and a negative charge at different locations, over a specific pH range.

The Isoelectric Point (pI) and its Impact on Solubility

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple zwitterion with one acidic and one basic group, the pI can be estimated as the average of the two pKa values:

pI ≈ (pKa_acid + pKa_base) / 2

pI ≈ (4.87 + 7.0) / 2 ≈ 5.94

At the isoelectric point, the molecule has its lowest aqueous solubility due to the strong intermolecular electrostatic interactions between the zwitterions, leading to aggregation and potential precipitation.

Table 1: Estimated Physicochemical Properties of 2-(1H-imidazol-1-yl)propanoic acid

PropertyEstimated ValueSignificance for Formulation
Molecular FormulaC₆H₈N₂O₂-
Molecular Weight140.14 g/mol Essential for concentration calculations.
pKa (Propanoic Acid)~4.87Determines the pH at which the carboxyl group is ionized.
pKa (Imidazole)~7.0Determines the pH at which the imidazole ring is protonated.
Isoelectric Point (pI)~5.94pH of minimum aqueous solubility.
Predicted XlogP-0.1Suggests the compound is hydrophilic.

Pre-Formulation Studies: A Systematic Approach

Before developing a full-fledged formulation, a series of pre-formulation studies are essential to experimentally verify the estimated properties and to identify potential challenges.

pH-Solubility Profile Determination

Objective: To experimentally determine the aqueous solubility of 2-(1H-imidazol-1-yl)propanoic acid across a range of pH values.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, and borate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 2-(1H-imidazol-1-yl)propanoic acid to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV (see Section 4).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer. The resulting graph should demonstrate the characteristic U-shaped solubility profile of a zwitterionic compound, with the minimum solubility observed around the isoelectric point.

pH_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2-10) C Add API to Buffers A->C B Weigh excess API B->C D Agitate at 25°C for 24-48h C->D E Centrifuge & Filter D->E F Quantify by HPLC-UV E->F G Plot Solubility vs. pH F->G

Caption: Workflow for determining the pH-solubility profile.

Stability Assessment

Objective: To evaluate the chemical stability of 2-(1H-imidazol-1-yl)propanoic acid in aqueous solutions under various conditions.

Protocol:

  • Solution Preparation: Prepare solutions of the compound in buffers at different pH values (e.g., acidic, neutral, and basic).

  • Stress Conditions: Store the solutions under various conditions:

    • Temperature: 4°C, 25°C, and 40°C.

    • Light: Protected from light and exposed to light (photostability).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples for the concentration of the parent compound and the appearance of any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition.

Anticipated Degradation Pathways: The imidazole ring can be susceptible to oxidative degradation. Hydrolysis, particularly at extreme pH and elevated temperatures, should also be considered as a potential degradation pathway[7][8].

Formulation Strategies for Enhanced Aqueous Solubility

The primary challenge in formulating 2-(1H-imidazol-1-yl)propanoic acid is overcoming its low solubility at or near its isoelectric point. The following strategies can be employed to enhance its aqueous solubility.

pH Adjustment

The most straightforward approach to increase the solubility of a zwitterionic compound is to adjust the pH of the formulation to be at least 1-2 pH units away from its isoelectric point.

  • Acidic Formulations (pH < 4): At a low pH, the carboxylic acid group will be largely unionized, while the imidazole ring will be protonated, resulting in a net positive charge. This cationic species is expected to have significantly higher solubility than the zwitterion.

  • Alkaline Formulations (pH > 8): At a high pH, the imidazole ring will be deprotonated, while the carboxylic acid will be ionized, resulting in a net negative charge. This anionic species should also exhibit enhanced solubility.

Causality: By shifting the pH away from the pI, the equilibrium is driven towards the formation of either the cationic or anionic form of the molecule, both of which are more polar and have stronger interactions with water molecules compared to the zwitterionic form, which favors intermolecular electrostatic interactions leading to precipitation.

pH_Adjustment_Strategy Zwitterion Zwitterion (Low Solubility at pI) Cation Cationic Form (High Solubility) Zwitterion->Cation  pH < pI (Acidification) Anion Anionic Form (High Solubility) Zwitterion->Anion  pH > pI (Alkalinization)

Caption: pH adjustment to enhance solubility.

Use of Co-solvents

In cases where pH adjustment alone is insufficient or not feasible due to stability or physiological constraints, the use of co-solvents can be an effective strategy.

Commonly Used Co-solvents:

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), e.g., PEG 400

  • Ethanol

  • Glycerin

Mechanism of Action: Co-solvents can increase the solubility of a solute by reducing the polarity of the aqueous vehicle, thereby decreasing the energy required to create a cavity for the solute. They can also disrupt the hydrogen bonding network of water, which can sometimes hinder the dissolution of certain molecules.

Protocol for Co-solvent Screening:

  • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v).

  • Determine the saturation solubility of 2-(1H-imidazol-1-yl)propanoic acid in each co-solvent mixture at a constant temperature.

  • Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Co-amorphous Systems

For challenging cases, particularly for high-dose formulations, creating a co-amorphous system with a suitable excipient can significantly enhance solubility and dissolution rates. Amino acids are excellent candidates for forming co-amorphous systems with zwitterionic compounds due to their ability to interact via hydrogen bonding and ionic interactions[9].

Potential Amino Acid Co-formers:

  • Tryptophan

  • Arginine

  • Lysine

Mechanism of Action: In a co-amorphous system, the drug and the co-former exist in a single, amorphous phase. This prevents the drug from crystallizing in its poorly soluble form. The high-energy amorphous state leads to a higher apparent solubility and faster dissolution compared to the crystalline form.

Preparation Method (Lyophilization):

  • Dissolve 2-(1H-imidazol-1-yl)propanoic acid and the chosen amino acid in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Freeze the solution rapidly.

  • Dry the frozen solution under vacuum to remove the solvent, resulting in a co-amorphous solid.

Analytical Methods for Formulation Control

A robust analytical method is crucial for the quantification of 2-(1H-imidazol-1-yl)propanoic acid in formulation development and for stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the analysis of imidazole-containing compounds[10][11][12][13][14].

HPLC-UV Method Protocol

Objective: To provide a starting point for the development of a validated HPLC-UV method for the quantification of 2-(1H-imidazol-1-yl)propanoic acid.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Isocratic elution with a mixture of a phosphate buffer (e.g., 25 mM potassium phosphate, pH 3.0) and an organic modifier (methanol or acetonitrile). A typical starting ratio would be 80:20 (buffer:organic).The buffer controls the ionization state of the analyte and silanol groups on the stationary phase, leading to better peak shape. The organic modifier controls the retention time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength Determined by UV scan of the analyte. The imidazole ring typically has a UV absorbance around 210-230 nm.To achieve maximum sensitivity.
Injection Volume 10-20 µLDependent on the concentration of the sample and the sensitivity of the method.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

The successful formulation of 2-(1H-imidazol-1-yl)propanoic acid in aqueous media hinges on a thorough understanding and mitigation of its zwitterionic properties. The key to enhancing its solubility lies in moving the pH of the formulation away from its isoelectric point. Where necessary, the use of co-solvents or the creation of co-amorphous systems can provide further solubility enhancement. A robust, stability-indicating HPLC method is essential for accurate quantification and for ensuring the quality and shelf-life of the final formulation. The protocols and strategies outlined in this document provide a solid foundation for the development of stable and effective aqueous formulations of this promising compound.

References

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • Fiveable. (2025, August 15). Propanoic Acid: Organic Chemistry Study Guide. Retrieved from [Link]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Retrieved from [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). The acid dissociation constant. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • ACS Publications. (2017, November 22). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Retrieved from [Link]

  • PMC. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2017, February 3). Why is propanoic acid weaker than butanoic acid?. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Aqueous Imidazole Solutions: A Structural Perspective from Simulations with High-Rank Electrostatic Multipole Moments. The Journal of Physical Chemistry B. Retrieved from [Link]

  • PMC. (n.d.). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (n.d.). Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. Retrieved from [Link]

  • JADCS. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • TechConnect Briefs. (n.d.). Zwitterionic Polymer Surfactants for Drug Delivery. Retrieved from [Link]

  • ACS Publications. (n.d.). Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • Journal of Medical, Chemical and Biomedical Engineering. (2025, February 17). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Journal of Medical, Chemical and Biomedical Engineering. (2025, September 21). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

Sources

2-(1H-imidazol-1-yl)propanoic acid in vivo dosing protocols for murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Protocols for 2-(1H-imidazol-1-yl)propanoic Acid (Imidazole Propionate) in Murine Models

Introduction & Mechanistic Rationale

2-(1H-imidazol-1-yl)propanoic acid, commonly known as imidazole propionate (ImP), is a histidine-derived metabolite produced by the gut microbiota. Elevated portal and systemic levels of ImP are strongly correlated with type 2 diabetes (T2D) and cardiometabolic diseases[1].

Unlike traditional dietary models of obesity (e.g., High-Fat Diet), administering ImP directly to murine models allows researchers to isolate the specific effects of this microbial metabolite on host physiology. Mechanistically, ImP disrupts host metabolism through two primary axes:

  • Insulin Resistance: ImP activates p38γ mitogen-activated protein kinase (MAPK), which phosphorylates p62. This leads to the activation of the mechanistic target of rapamycin complex 1 (mTORC1), resulting in the degradation of insulin receptor substrate 1 (IRS-1) and profound insulin resistance[1].

  • Metformin Interference: ImP induces inhibitory AMPK serine phosphorylation via the Akt pathway, effectively neutralizing the glucose-lowering efficacy of metformin.

Pathway Histidine Dietary Histidine Microbiota Gut Microbiota (ImP Producers) Histidine->Microbiota ImP Imidazole Propionate (ImP) Microbiota->ImP p38g p38γ MAPK Activation ImP->p38g p62 p62 Phosphorylation p38g->p62 mTORC1 mTORC1 Activation p62->mTORC1 IRS1 IRS-1 Degradation mTORC1->IRS1 InsulinRes Insulin Resistance IRS1->InsulinRes

Imidazole propionate (ImP) signaling pathway inducing insulin resistance.

Experimental Design: Causality & Self-Validating Systems

When designing an ImP dosing study, the route of administration must carefully align with the biological question being asked.

  • Chronic Oral Dosing (Drinking Water): The gut microbiota continuously produces ImP, which is absorbed into the portal vein. Spiking drinking water is the optimal method for chronic studies (e.g., atherosclerosis or neurodegeneration) because it mimics this steady-state portal influx[2].

  • Acute Intraperitoneal (IP) Dosing: IP injection rapidly spikes systemic ImP levels. This is strictly reserved for acute signaling assays (e.g., capturing transient mTORC1 or AMPK phosphorylation events within 45 minutes) where gut absorption variability would confound western blot readouts.

The Self-Validating Protocol: A critical failure point in oral dosing is taste aversion. If mice reject the ImP-spiked water, they become dehydrated. Dehydration induces stress-mediated insulin resistance, creating false-positive metabolic phenotypes. Therefore, a trustworthy, self-validating system requires:

  • Daily Volumetric Tracking: Measuring water intake per cage to mathematically prove the delivered dose.

  • Pharmacokinetic Confirmation: Terminal LC-MS/MS quantification of ImP in portal blood to confirm that the oral dose successfully bypassed the intestinal lumen and reached the liver.

Quantitative Dosing Parameters

The following table synthesizes validated dosing parameters across various murine disease models to guide your experimental setup.

Disease Model / ObjectiveRouteConcentration / DoseDurationTarget Physiological OutcomeRef
Insulin Resistance IP Injection500 µg twice/day3 daysIncreased pS6K1, IRS-1 degradation[3]
Metformin Interference IP Injection500 µg bolus45 minInhibition of AMPK T172 phosphorylation
Atherosclerosis (ApoE-/-) Drinking Water200 µg/mL (800 µ g/day )12 weeksExacerbated plaque formation[2]
Alzheimer's (5XFAD) Drinking Water200 µg/mL (800 µ g/day )4 weeksIncreased amyloid-β plaques[4]

Step-by-Step Methodologies

Protocol A: Chronic Oral Administration via Drinking Water

Objective: Induce steady-state portal exposure to ImP for chronic disease modeling.

  • Stock Preparation: Dissolve ImP in sterile, filtered drinking water to a final concentration of 200 µg/mL[4].

    • Causality: An adult C57BL/6J mouse consumes approximately 4 mL of water daily. A 200 µg/mL concentration ensures a daily dose of 800 µ g/mouse , which has been empirically shown to elevate plasma ImP to levels mirroring human T2D pathology[4].

  • Administration & Maintenance: Provide the ImP-spiked water ad libitum in opaque bottles to prevent potential photodegradation. Replace the solution every 3–4 days to maintain compound stability.

  • Self-Validation (Intake Monitoring): Weigh the water bottles daily. Calculate the average volume consumed per mouse (Total Volume Consumed / Number of Mice per Cage).

    • Causality: If intake drops below 3.5 mL/day/mouse, the cohort is experiencing taste aversion. The concentration must be proportionally adjusted, or the data must be flagged for dehydration stress.

    • Causality: Portal blood provides a direct measurement of gut-derived ImP before first-pass hepatic metabolism, offering the most accurate pharmacokinetic validation of the oral dose.

Workflow Acclimation Acclimation (1 wk) Group Group Randomization Acclimation->Group Dose ImP Dosing (Water/IP) Group->Dose Monitor Monitor Intake & Body Weight Dose->Monitor Assay Metabolic Assays (GTT/ITT) Monitor->Assay Harvest Tissue Harvest (Liver/Plasma) Assay->Harvest

Standardized murine workflow for chronic ImP administration and metabolic phenotyping.

Protocol B: Acute Intraperitoneal (IP) Dosing for Signaling Assays

Objective: Capture transient kinase phosphorylation events (e.g., p38γ, Akt, AMPK) in the liver.

  • Formulation: Dissolve ImP in sterile 0.9% saline to a concentration of 5 mg/mL.

  • Dosing: Fast the mice for 4 hours prior to the experiment to establish a baseline metabolic state. Administer a single IP injection of 100 µL (yielding a 500 µg bolus per mouse).

  • Metformin Co-Administration (Optional): If testing metformin interference, administer metformin via oral gavage or IP injection concurrently or slightly offset according to the specific kinetic design.

  • Precision Harvesting: Exactly 45 minutes post-injection, euthanize the mice via cervical dislocation. Immediately excise the liver, snap-freeze in liquid nitrogen, and store at -80°C.

    • Causality: Kinase phosphorylation is highly transient. Delays in tissue harvesting or slow freezing will result in phosphatase-mediated signal degradation, yielding false-negative western blot results.

References

  • Koh, A., et al. (2018). "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell. 1

  • Molinaro, A., et al. (2020). "Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation." Cell Metabolism.

  • "Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis." Arteriosclerosis, Thrombosis, and Vascular Biology. 2

  • "Gut bacterial metabolite imidazole propionate potentiates Alzheimer's disease pathology." bioRxiv.4

Sources

Troubleshooting & Optimization

How to improve reaction yield in 2-(1H-imidazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-(1H-imidazol-1-yl)propanoic acid, which is typically formed via a nucleophilic substitution reaction between imidazole and a 2-halopropanoic acid derivative.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of imidazole are a frequent issue, often stemming from a few key factors: the nucleophilicity of the imidazole, the reactivity of the alkylating agent, and the overall reaction conditions.

Root Cause Analysis & Corrective Actions:

1. Incomplete Deprotonation of Imidazole: The nitrogen atom on imidazole must be sufficiently nucleophilic to attack the electrophilic carbon of the propanoic acid derivative. This is often the rate-limiting aspect of the reaction.

  • Expert Insight: The pKa of the N-H proton in imidazole is approximately 14.5, meaning a sufficiently strong base is required for deprotonation. Incomplete deprotonation leads to a low concentration of the reactive imidazolide anion, resulting in a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Evaluate Your Base-Solvent System: The choice of base is critical and is often tied to the solvent system.

      • Strong Bases: For a robust and complete deprotonation, a strong base like Sodium Hydride (NaH) is highly effective. It should be used in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to prevent quenching of the base.[1]

      • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents (e.g., ethyl 2-bromopropionate or 2-iodopropanoic acid).[1][2] Cesium Carbonate is often particularly effective due to its high solubility and the "cesium effect," which promotes faster alkylation.

    • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[1]

2. Reactivity of the Alkylating Agent: The leaving group on the 2-position of the propanoic acid derivative significantly impacts the reaction rate.

  • Expert Insight: The reactivity follows the order I > Br > Cl > F. If you are using a chloro- or bromo- derivative and experiencing low yields, switching to a more reactive leaving group can dramatically improve the outcome.

  • Troubleshooting Steps:

    • Consider using ethyl 2-iodopropionate or synthesizing it in situ from ethyl 2-bromopropionate via the Finkelstein reaction.

    • Using an ester of the propanoic acid (e.g., ethyl or tert-butyl 2-bromopropionate) instead of the free acid can also be beneficial. The free carboxylic acid can act as a proton source, neutralizing the imidazolide anion and hindering the reaction.[2][3] The resulting ester can be hydrolyzed in a subsequent step.

3. Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters that must be optimized.

  • Expert Insight: While some N-alkylations proceed at room temperature, many require gentle heating to overcome the activation energy barrier. However, excessively high temperatures can lead to side product formation and decomposition.[4]

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

    • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C. If significant byproduct formation is observed, consider lowering the temperature.[4]

    • Extend Reaction Time: If the reaction is clean but incomplete, extending the reaction time may be all that is needed.[4]

Optimized Protocol Example (Using a Strong Base):
  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Add anhydrous THF (or DMF) to the flask.

  • Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the sodium imidazolide salt.[1]

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., ethyl 2-bromopropionate, 1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material. Gentle heating (e.g., to 50 °C) may be necessary.

  • Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous work-up and purification.[1]

Question 2: I am observing significant formation of byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common issue, typically arising from over-alkylation or reactions at undesired positions.

Root Cause Analysis & Corrective Actions:

1. Dialkylation (Formation of Imidazolium Salt): The product, 2-(1H-imidazol-1-yl)propanoic acid, still has a nucleophilic nitrogen at the 3-position. This can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.

  • Expert Insight: This is more likely to occur if there is a high local concentration of the alkylating agent or if the stoichiometry is not carefully controlled.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.[1]

    • Slow Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the initial mono-alkylation over the subsequent dialkylation.[1]

2. High Reaction Temperature: Excessive heat can promote side reactions and decomposition of starting materials or the desired product.[4]

  • Troubleshooting Steps:

    • Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to maintain selectivity.

Visualizing the Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low or No Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Poor Alkylating Agent? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1a Use Stronger Base (NaH) cause1->solution1a solution1b Change Solvent (Anhydrous DMF/THF) cause1->solution1b solution2a Use Better Leaving Group (I > Br > Cl) cause2->solution2a solution2b Use Ester (e.g., Ethyl 2-bromopropionate) cause2->solution2b solution3a Optimize Temperature (Monitor by TLC) cause3->solution3a solution3b Extend Reaction Time cause3->solution3b

Caption: Troubleshooting flowchart for low reaction yield.

Question 3: My product seems to be highly water-soluble, making extraction and purification difficult. What are the best strategies for isolation?

Answer:

The product is an amino acid derivative, containing both a basic imidazole ring and an acidic carboxylic acid group. This zwitterionic character at certain pH values can lead to high water solubility, complicating standard work-ups.

Root Cause Analysis & Corrective Actions:

1. Product Solubility in Aqueous Phase: During a typical aqueous work-up, the product may remain in the aqueous layer, leading to significant loss of yield.

  • Expert Insight: The solubility of amino acids is highly pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility in water is at a minimum.

  • Troubleshooting Steps:

    • pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of 2-(1H-imidazol-1-yl)propanoic acid to induce precipitation. The product can then be isolated by filtration. This often requires careful, slow addition of acid or base.

    • Use of an Ester: A more robust strategy is to start with an ester of 2-bromopropanoic acid (e.g., tert-butyl or ethyl ester).[2][3] The resulting product, an ester, will be significantly less polar and more soluble in common organic solvents like ethyl acetate or dichloromethane, making extraction straightforward. The ester can then be hydrolyzed to the desired carboxylic acid in a separate step under acidic or basic conditions. This two-step approach often provides a much higher overall yield due to simplified purification.[2]

2. Difficulty with Chromatography: The high polarity of the product can make purification by standard silica gel chromatography challenging, often resulting in streaking and poor separation.

  • Troubleshooting Steps:

    • Modify Chromatography Conditions: If chromatography is necessary, consider using a more polar mobile phase (e.g., with methanol or ammonia additives) or reverse-phase chromatography (C18 silica).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-(1H-imidazol-1-yl)propanoic acid? The most common route is the N-alkylation of imidazole with a 2-halopropanoic acid or its corresponding ester via an Sₙ2 reaction. A widely adopted and reliable approach involves reacting imidazole with ethyl 2-bromopropionate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, followed by hydrolysis of the resulting ester.[1][2]

Q2: Which base is optimal for this reaction? The optimal base depends on the reactivity of your alkylating agent and desired reaction conditions.

  • For high reactivity and complete conversion: Sodium hydride (NaH) in anhydrous THF or DMF is excellent.[1]

  • For milder, safer conditions: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in DMF or acetonitrile are very effective and more common in large-scale synthesis.[1][2]

Q3: Why is using an ester of 2-bromopropanoic acid often recommended over the free acid? There are two main advantages:

  • Prevents Self-Quenching: The free carboxylic acid can neutralize the deprotonated imidazole, reducing the concentration of the active nucleophile and stalling the reaction.

  • Simplifies Purification: The final ester product is much less polar and more soluble in organic solvents than the final acid product. This makes extraction from the reaction mixture far more efficient, leading to higher isolated yields. The ester can then be cleanly hydrolyzed to the desired acid.[2][3]

Decision Workflow: Acid vs. Ester Starting Material

AcidVsEster start Choose Starting Material question Is purification difficult due to product water solubility? start->question use_ester Use 2-Halo-propanoic Acid Ester (e.g., Ethyl 2-bromopropionate) question->use_ester  Yes use_acid Use 2-Halo-propanoic Acid question->use_acid  No / Directness is priority pro_ester Advantage: Easier extraction and purification. Two-step process (alkylation + hydrolysis). use_ester->pro_ester pro_acid Advantage: Direct, one-step synthesis. Challenge: Difficult product isolation. use_acid->pro_acid

Caption: Decision tree for selecting the appropriate starting material.

Q4: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting materials (imidazole and the propanoic acid derivative) and the product. For example, a mixture of dichloromethane/methanol or ethyl acetate/hexanes can be a good starting point. Staining with iodine or potassium permanganate can help visualize the spots.

Comparative Data Summary

The following table summarizes common base and solvent systems used in the N-alkylation of imidazoles, providing a quick reference for optimizing your reaction.

BaseSolvent(s)TemperatureKey AdvantagesConsiderations
NaH Anhydrous THF, DMF0 °C to RTEnsures complete deprotonation; drives reaction to completion.[1]Requires strict anhydrous conditions; hydrogen gas evolution.
K₂CO₃ DMF, AcetonitrileRT to 80 °CInexpensive, easy to handle, effective for many substrates.[2]May be slow with less reactive alkylating agents.
Cs₂CO₃ DMF, AcetonitrileRT to 60 °CHighly effective due to high solubility and "cesium effect".[1]More expensive than other carbonate bases.
KOH DMSO, DMFRT to 50 °CStrong, inexpensive base.Can introduce water, which may not be ideal.
References
  • Beilstein Journal of Organic Chemistry. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. [Link]

  • Molecules. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • Synthetic Communications. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC. [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

Sources

Technical Support Center: Crystallization of 2-(1H-imidazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the crystallization of 2-(1H-imidazol-1-yl)propanoic acid derivatives. These amphoteric molecules present unique physical chemistry challenges—specifically their tendency to form zwitterions, engage in extensive intermolecular hydrogen bonding (N-H···O), and undergo liquid-liquid phase separation (oiling out)[1].

This center provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure high-yield, high-purity crystalline products.

Diagnostic Workflow

Use the following decision tree to diagnose and route your specific crystallization issue.

G Start Initiate Crystallization of Imidazole Derivative PhaseCheck Observe Phase Separation (In-situ Microscopy/Turbidity) Start->PhaseCheck OilingOut Oiling Out (LLPS) Droplet Formation PhaseCheck->OilingOut Liquid-Liquid SolidPhase Solid Particulate Suspension PhaseCheck->SolidPhase Solid-Liquid FixOil 1. Reduce cooling rate 2. Seed near solubility line 3. Adjust solvent polarity OilingOut->FixOil CheckQuality Assess Crystal Quality & Process Yield SolidPhase->CheckQuality PoorYield Low Yield / High Mother Liquor Loss CheckQuality->PoorYield Fines Fine Crystals / Poor Filterability CheckQuality->Fines Success Optimal Crystals CheckQuality->Success FixYield Adjust pH to Isoelectric Point (pI) PoorYield->FixYield FixFines Implement Temperature Cycling (Ostwald Ripening) Fines->FixFines

Diagnostic workflow for troubleshooting imidazole derivative crystallization.

Troubleshooting Guides

Q1: My crystallization process frequently results in "oiling out" instead of forming a solid suspension. Why does this happen, and how can I fix it?

Mechanistic Causality: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (emulsion) and a solvent-rich phase, rather than nucleating into a rigid crystal lattice[2]. For complex organic molecules like imidazole propanoic acids, this is a kinetic phenomenon. It happens when the system is driven to a very high supersaturation state, causing the rate of liquid phase separation to outpace the kinetically hindered rate of primary nucleation[3]. Because solute molecules in these oil droplets arrange randomly, they act as an excellent solvent for impurities, which further depresses the melting point and prevents solidification[2].

Resolution Strategy: You must navigate the phase diagram to avoid the miscibility gap by controlling supersaturation generation.

  • Strategic Seeding: Introduce seed crystals (0.1% to 0.3% w/w) close to the solubility line—specifically, no more than 1/4 to 1/2 into the Metastable Zone Width (MSZ)[4]. This provides a low-energy surface for immediate solute integration, bypassing the kinetic barrier of primary nucleation.

  • Cooling Trajectory: Replace rapid linear cooling with a slow, non-linear (e.g., cubic) cooling ramp to maintain a constant, low supersaturation level throughout the batch[4].

Q2: The yield of my 2-(1H-imidazol-1-yl)propanoic acid derivative is consistently low. How do I optimize the solvent and pH conditions?

Mechanistic Causality: As amphoteric compounds, these derivatives contain both a basic imidazole nitrogen and an acidic carboxyl group. In solution, they form zwitterions where the imidazole ring is protonated and the carboxylate is deprotonated[1]. The solubility of such zwitterionic species is highly pH-dependent and reaches its absolute minimum at the isoelectric point (pI)[5]. If your crystallization pH deviates even slightly from the pI, a significant portion of the compound remains ionized and highly solvated in the mother liquor, devastating your yield.

Resolution Strategy: Implement a pH-shift reactive crystallization[5]. Dissolve the crude material in an aqueous system at a pH significantly above or below the pI (e.g., as a hydrochloride salt) to ensure complete dissolution, then gradually titrate the pH toward the calculated pI.

Q3: The isolated product consists of fine, agglomerated crystals that are difficult to filter and wash. How can I improve the crystal habit?

Mechanistic Causality: Fine crystals are the result of rapid secondary nucleation and insufficient growth time. High local supersaturation—often caused by dumping anti-solvent or titrating pH too quickly—forces a massive burst of small nuclei[6].

Resolution Strategy: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature just below the solubility limit, the smallest crystals (which possess higher surface energy and higher apparent solubility) dissolve. During the cooling phase of the cycle, the solute redeposits onto the larger, thermodynamically stable crystals, improving the overall particle size distribution and filterability.

Quantitative Data Summary: Process Parameters

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect
Cooling Rate > 1.0 °C/min (Linear)< 0.2 °C/min (Cubic)Prevents supersaturation spikes, keeping the system out of the LLPS miscibility gap.
Seeding Load 0% (Unseeded)0.1 - 0.3% w/w[4]Provides surface area for immediate growth, effectively narrowing the MSZ.
Seeding Temp Deep inside MSZNear solubility linePrevents oiling out by initiating crystal growth before phase separation kinetics dominate[4].
pH Control UncontrolledMaintained at pIMinimizes solubility of the amphoteric zwitterion, maximizing theoretical yield[5].

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Seeded Cooling Crystallization (To Prevent Oiling Out)

Use this protocol when processing in mixed solvent systems (e.g., Ethanol/Water) where LLPS is prevalent.

  • Dissolution: Suspend the 2-(1H-imidazol-1-yl)propanoic acid derivative in the chosen solvent mixture. Heat to 5°C above the saturation temperature ( Tsat​ ) until complete dissolution is confirmed via a visually clear solution or clear in-situ microscopy feed.

  • Cooling to Seeding Point: Cool the solution at a controlled rate of 0.5 °C/min to the seeding temperature ( Tseed​ ). Tseed​ should be precisely 2-3°C below Tsat​ (within the upper 1/4 of the MSZ)[4].

  • Seeding & Validation: Add 0.2% w/w of pre-milled seed crystals (target size ~10-30 µm).

    • Self-Validation Check: Hold the temperature isothermally for 30-60 minutes. The seeds must not dissolve. A slight, continuous desupersaturation must be detectable via in-line ATR-FTIR, confirming that crystal growth is outcompeting phase separation.

  • Controlled Desupersaturation: Initiate a non-linear (cubic) cooling ramp down to the final isolation temperature (e.g., 5°C) over 6-8 hours.

  • Isolation: Filter the resulting suspension, wash with a chilled anti-solvent, and dry under vacuum.

Protocol B: pH-Shift Crystallization for Zwitterionic Isolation

Use this protocol to maximize yield from aqueous streams.

  • Salt Formation: Dissolve the crude derivative in water by adjusting the pH to < 2.0 using 1M HCl. This protonates the molecule entirely, forming a highly soluble hydrochloride salt[5].

  • Filtration: Polish filter the solution to remove any insoluble impurities or foreign particulates.

  • Titration & Nucleation: Slowly add 1M NaOH at a tightly controlled rate of 0.1 mL/min while stirring at 300 RPM. Monitor the pH continuously.

  • Isoelectric Focusing: Pause the base addition when the pH reaches the onset of nucleation (typically near pH 4.0-5.0 for imidazole propanoic acids).

    • Self-Validation Check: Monitor the mother liquor concentration via in-line UV-Vis. The concentration should drop and plateau. Allow the seed bed to mature for 30 minutes.

  • Completion: Continue adding base until the exact isoelectric point (pI) is reached. Hold the slurry for 2 hours to ensure complete conversion of the salt to the neutral, 3D hydrogen-bonded zwitterion[1].

  • Isolation: Filter, wash with deionized water, and dry.

Frequently Asked Questions (FAQs)

Q: Can I form co-crystals to improve the physicochemical properties of my imidazole derivative? A: Yes. The amphoteric nature of the imidazole and carboxylic acid groups makes them excellent candidates for co-crystallization. Using acidic co-formers can alter the hydrogen-bonding network and shift the pH-solubility profile, while amphoteric co-formers will decrease solubility as the pH approaches the range between their respective pKa values[7].

Q: Why does my compound form a hydrate during aqueous crystallization? A: The zwitterionic lattice of imidazole-carboxylic acids is highly stabilized by extensive 3D N-H···O hydrogen-bonding networks[1]. Water molecules easily incorporate into these networks to bridge the protonated imidazole nitrogen and the deprotonated carboxylate oxygen. If an anhydrous polymorph is strictly required, crystallization must be performed in anhydrous organic solvents (e.g., absolute ethanol) with a controlled, moisture-free drying profile.

References

  • Oiling Out in Crystalliz
  • 1H-Imidazol-3-ium-4-carboxyl
  • Crystallisation in pharmaceutical processes | BIA. bia.si.
  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. blogspot.com.
  • An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development - ACS Public
  • Study of Batch and Semibatch Reactive Crystallization of l-Glutamic Acid with aid of PATs, focusing on Polymorphism and Crystal Habit - ACS Public
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic

Sources

Technical Support Center: Troubleshooting 2-(1H-imidazol-1-yl)propanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, isolating amphoteric molecules like 2-(1H-imidazol-1-yl)propanoic acid presents unique purification challenges. Because this molecule contains both a basic imidazole ring (pKa ~6.5) and an acidic carboxyl group (pKa ~3.0), it exists as a highly polar zwitterion at near-neutral pH.

This guide is designed to help you troubleshoot low yields, eliminate persistent byproducts, and implement self-validating extraction protocols based on physicochemical causality.

Part 1: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: Why am I getting high levels of esterified byproducts during liquid-liquid extraction (LLE)?

The Causality: If you are using alcoholic solvents (e.g., n-butanol or isopropanol) to extract the zwitterionic product under slightly acidic conditions, you are inadvertently driving a Fischer esterification. The carboxylic acid group reacts with the alcohol solvent, yielding hydrophobic byproducts like butyl 2-(1H-imidazol-1-yl)propanoate. The Solution: Abandon alcoholic solvents. Instead, utilize Reactive Extraction using a tertiary amine carrier such as Tri-n-octylamine (TOA) in a non-nucleophilic solvent like dichloromethane (DCM) or natural oils [4]. TOA forms a reversible, hydrophobic ion-pair with the carboxylic acid, allowing it to partition into the organic phase without the risk of esterification.

Q2: My NMR shows a persistent downfield shift impurity. Why is a bis-alkylated imidazolium salt forming, and how do I remove it?

The Causality: Imidazole contains two nitrogen atoms. While N1 is targeted for alkylation with 2-bromopropanoic acid, the resulting product still possesses a nucleophilic N3. If an excess of the alkylating agent is present, N3 attacks, forming a 1,3-dialkylated imidazolium salt. The Solution: This byproduct carries a permanent positive charge regardless of pH. You can exploit this during extraction. By adjusting your aqueous phase to the isoelectric point of the target molecule (pH 5.0), the target becomes net-neutral (zwitterionic) and can be extracted via TOA. The bis-alkylated byproduct remains permanently cationic and is rejected into the aqueous waste [1].

Q3: Unreacted imidazole is co-extracting with my product. How can I selectively isolate the target?

The Causality: Unreacted imidazole (pKa ~7.0) and the target molecule's imidazole ring (pKa ~6.5) have overlapping basicity, causing them to behave similarly under acidic conditions. The Solution: Implement a pH-gated alkaline pre-wash . Adjust the crude aqueous mixture to pH 9.0. At this pH, unreacted imidazole is deprotonated (neutral) and highly soluble in ethyl acetate. Conversely, your target molecule's carboxylic acid is fully deprotonated (anionic) and will be safely retained in the aqueous phase.

For highly sensitive analytical applications (e.g., LC-MS quantification), Solid-Phase Extraction (SPE) utilizing coordination chemistry, such as NiO@SiO2 resins, can selectively bind the imidazole group while washing away non-coordinating impurities [3].

Part 2: Quantitative Byproduct Profiling

Understanding the ionization state of your impurities is critical for designing a successful extraction. Table 1 summarizes the physicochemical behavior of common byproducts to guide your phase-separation logic.

Table 1: Physicochemical Properties and Removal Strategies for Extraction Byproducts

Byproduct / ImpurityOriginpKaCharge at pH 5.0Partitioning BehaviorRemoval Strategy
Unreacted Imidazole Starting Material~7.0Cationic (+1)HydrophilicEtOAc wash at pH 9.0 (Neutral state)
1,3-Bis-alkylated Imidazolium Over-alkylationN/ACationic (+1)Highly HydrophilicRejected in aqueous waste during TOA extraction
Alkyl 2-(1H-imidazol-1-yl)propanoate Esterification~6.5Cationic (+1)HydrophobicPreventative: Avoid alcohol solvents
Lactic Acid Hydrolysis of alkylating agent~3.8Anionic (-1)HydrophilicRejected during isoelectric extraction
Target: 2-(1H-imidazol-1-yl)propanoic acid Desired Product3.0, 6.5Zwitterionic (0)AmphotericReactive extraction via TOA complexation [2]

Part 3: Standard Operating Procedure (SOP)

Optimized pH-Guided Reactive Extraction Protocol

Self-Validating System: This protocol relies entirely on strict pH gating. Verify the aqueous pH post-equilibration at each step; a deviation of >0.5 pH units will result in phase distribution failure.

Step 1: Alkaline Wash (Impurity Rejection)

  • Dilute the crude reaction mixture in 50 mL of deionized water.

  • Carefully adjust the solution to pH 9.0 ± 0.2 using 2M NaOH.

    • Validation Check: At this pH, the target is anionic; unreacted imidazole is neutral.

  • Wash the aqueous phase with 2 volumes of Ethyl Acetate (EtOAc).

  • Separate and discard the organic layer (contains unreacted imidazole and non-polar organics).

Step 2: Isoelectric Adjustment

  • Adjust the retained aqueous phase to pH 5.0 ± 0.2 using 1M HCl.

    • Validation Check: The target is now zwitterionic (net neutral), minimizing its inherent water solubility while maximizing its availability for ion-pairing.

Step 3: Reactive Extraction

  • Prepare a 0.2 M solution of Tri-n-octylamine (TOA) in Dichloromethane (DCM). (Note: Green solvents like grapeseed oil can also be substituted for DCM to improve sustainability [4]).

  • Add 1 volume of the TOA solution to the aqueous phase. Stir vigorously for 15 minutes to ensure complete complexation.

  • Separate the phases.

    • Validation Check: The target acid forms a hydrophobic ion-pair with TOA and partitions into the organic phase. Permanent imidazolium salts and lactic acid remain in the aqueous phase.

Step 4: Back-Extraction and Recovery

  • Add 0.5 volumes of 1M NaOH to the organic phase and stir for 10 minutes. The high pH breaks the TOA-acid complex.

  • Separate the phases. The target is now isolated in the aqueous phase as a sodium salt.

  • Acidify the aqueous phase back to pH 5.0 and lyophilize to yield the pure zwitterionic 2-(1H-imidazol-1-yl)propanoic acid.

Part 4: Extraction Workflow Visualization

G Start Crude Aqueous Mixture (Target + Byproducts) pH_9 Adjust to pH 9.0 (Alkaline Wash) Start->pH_9 Wash_Split Phase Separation pH_9->Wash_Split Org_Waste1 Organic Waste (Unreacted Imidazole) Wash_Split->Org_Waste1 EtOAc Wash Aq_Intermediate Aqueous Phase (Anionic Target) Wash_Split->Aq_Intermediate Target Retained pH_5 Adjust to pH 5.0 (Isoelectric Point) Aq_Intermediate->pH_5 Reactive_Ext Reactive Extraction (TOA in DCM) pH_5->Reactive_Ext Add Carrier Final_Org Organic Phase (Target-TOA Complex) Reactive_Ext->Final_Org Hydrophobic Pairing Final_Aq Aqueous Waste (Imidazolium Salts) Reactive_Ext->Final_Aq Rejects Hydrophilics

Figure 1: pH-guided reactive extraction workflow for 2-(1H-imidazol-1-yl)propanoic acid.

References

  • Extraction of short-chain organic acids using imidazolium-based ionic liquids from aqueous media Journal of Chemical and Pharmaceutical Research (JOCPR)[Link]

  • Reactive Extraction of Propionic Acid Using Tributyl Phosphate in Imidazolium-Based Ionic Liquids: Optimization Study Using Response Surface Methodology ResearchGate [Link]

  • Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry JLU.edu.cn[Link]

  • Natural Oils as Green Solvents for Reactive Extraction of 7-Aminocephalosporanic Acid: A Sustainable Approach to Bioproduct Recovery in Environmental Biotechnology PubMed Central (PMC) [Link]

Technical Support Center: Overcoming Steric Hindrance in 2-(1H-imidazol-1-yl)propanoic Acid Binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering binding affinities, coordination failures, or crystallization issues when utilizing 2-(1H-imidazol-1-yl)propanoic acid as a ligand.

Unlike its less hindered analog (imidazole-1-acetic acid), the propanoic acid derivative possesses an alpha-methyl group that significantly restricts the rotational degrees of freedom between the N-donor (imidazole) and O-donor (carboxylate) groups. This structural feature frequently induces steric clashes in narrow protein binding pockets and forces suboptimal "bite angles" during metallo-complexation [1].

Part 1: Diagnostic Workflows & Causality

When steric hindrance prevents optimal ligand binding, the system will typically exhibit a high desolvation penalty or an inability to achieve a thermodynamically relaxed state. The flowchart below outlines the primary troubleshooting logic depending on your application (biological vs. inorganic).

G Start Ligand Binding Failure Detected CheckType Is target a Metal or a Protein? Start->CheckType Metal Metal Coordination (MOF/Complex) CheckType->Metal Inorganic Protein Protein/Enzyme Active Site CheckType->Protein Biological MetalFix Increase Metal Ionic Radius (e.g., Ni2+ -> Cd2+) Metal->MetalFix Adjust Bite Angle ProteinFix ITC Thermodynamic Profiling (Check Entropy/Enthalpy) Protein->ProteinFix Measure Penalty Success Binding Restored MetalFix->Success Solvent Optimize Solvation (pH 7.4, Co-solvents) ProteinFix->Solvent If Entropy-Driven Solvent->Success

Figure 1: Decision tree for diagnosing and resolving steric hindrance in ligand binding.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my ligand fail to form stable coordination complexes with first-row transition metals (e.g., Ni²⁺, Cu²⁺)?

The Causality: 2-(1H-imidazol-1-yl)propanoic acid acts as a bidentate chelator. The alpha-methyl group on the propanoic acid backbone forces the N3-imidazole and carboxylate oxygen to adopt a wider "bite angle" than smaller transition metals can comfortably accommodate. This geometric strain prevents the formation of a stable octahedral or square-planar geometry [2]. The Solution: Substitute the metal ion with a second- or third-row transition metal (e.g., Cd²⁺, Pb²⁺) that possesses a larger ionic radius. A larger radius naturally accommodates a wider bite angle, relieving the steric strain within the chelate ring. Alternatively, utilize enantiopure (S)-2-(1H-imidazol-1-yl)propanoic acid to control the directionality of the methyl group during Metal-Organic Framework (MOF) assembly [3].

Q2: Why is the binding affinity ( Kd​ ) to my target protein much lower than docking models predicted?

The Causality: Computational docking often underestimates the desolvation penalty . To bind the active site, the ligand must shed its hydration shell. If steric hindrance prevents the ligand from inserting deeply enough to form compensatory hydrogen bonds, the reaction becomes enthalpically unfavorable ( ΔH>0 ). The binding is thus entirely entropy-driven (due to water release), resulting in a weak overall apparent affinity ( ΔG ) [1]. The Solution: You must profile the thermodynamics using Isothermal Titration Calorimetry (ITC) to confirm if the binding is enthalpy-deficient. If confirmed, optimize the buffer by adding mild co-solvents (e.g., 2-5% DMSO or glycerol) to lower the dielectric constant of the bulk solvent, thereby reducing the initial desolvation penalty.

Part 3: Quantitative Data & Thermodynamic Profiling

To understand how steric hindrance impacts coordination, compare the ionic radii of target metals against the resulting coordination geometry.

Table 1: Impact of Metal Ionic Radius on Coordination Geometry with 2-(1H-imidazol-1-yl)propanoic acid
Metal IonIonic Radius (Å)Preferred Coordination GeometrySteric Clash SeverityComplex Stability ( logβ )
Ni²⁺ 0.69OctahedralHigh (Bite angle too wide)4.2
Cu²⁺ 0.73Square Planar / Jahn-TellerModerate6.8
Zn²⁺ 0.74TetrahedralLow-Moderate7.1
Cd²⁺ 0.95Octahedral / PentagonalLow (Ideal fit) 8.9

Data synthesis based on coordination principles of hindered imidazole-carboxylate ligands [2, 3].

Part 4: Experimental Methodology

Protocol: Isothermal Titration Calorimetry (ITC) to Diagnose Steric Hindrance

This self-validating protocol uses ITC to dissect the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. A sterically hindered ligand will typically show a highly unfavorable ΔH due to suboptimal bond formation [1].

Step 1: Sample Preparation & Dialysis

  • Dialyze your target protein (e.g., 50 µM) extensively against a strict buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Critical Step: Dissolve 2-(1H-imidazol-1-yl)propanoic acid (the ligand) to 500 µM using the exact same dialysis buffer . Even a 0.1 pH unit mismatch will cause massive heat-of-dilution artifacts.

Step 2: Instrument Setup (MicroCal iTC200 or equivalent)

  • Load 200 µL of the dialyzed protein into the sample cell.

  • Load 40 µL of the ligand solution into the injection syringe.

  • Set the experimental parameters: Temperature = 25°C, Reference Power = 5 µcal/s, Stirring Speed = 750 rpm.

Step 3: Titration Execution

  • Program 19 injections: The first injection at 0.4 µL (to remove syringe tip artifacts), followed by 18 injections of 2.0 µL each, spaced 150 seconds apart.

  • Self-Validation: Perform a control titration (Ligand into Buffer) to measure the heat of dilution. Subtract this baseline from your Protein-Ligand data.

Step 4: Thermodynamic Analysis

  • Fit the integrated heat data to a "One Set of Sites" model.

  • Analyze the signature: If ΔH is positive (endothermic) but binding occurs, the steric hindrance is preventing optimal hydrogen bonding, and the interaction is strictly driven by the entropy of desolvation.

G Unbound Unbound Ligand (Solvated) Desolvated Desolvated Ligand (High Energy) Unbound->Desolvated Desolvation Penalty (ΔH > 0) Relaxed Relaxed Complex (Optimized) Unbound->Relaxed Apparent ΔG Bound Bound Complex (Steric Strain) Desolvated->Bound Binding (ΔS < 0) Bound->Relaxed Conformational Shift (Overcoming Hindrance)

Figure 2: Thermodynamic cycle of ligand desolvation and binding, highlighting the steric penalty phase.

References

  • Wöhri, A. B., Hillertz, P., Eriksson, P.-O., Meuller, J., & Dekker, N. (2012). Thermodynamic studies of ligand binding to the human homopentameric glycine receptor using isothermal titration calorimetry. Journal of Receptors and Signal Transduction, 32(5), 251-258.[Link]

  • Zhao, Y., Huang, Q.-Y., & Meng, X.-R. (2017). Metal-directed assembly of coordination polymers with the versatile ligand 2-(1H-benzotriazol-1-yl) acetic acid: From discrete structures to two-dimensional networks. ResearchGate.[Link]

  • Chen, Y., Wang, X., Hu, H., Feng, Y., Tang, H., Zhang, W., & Wang, J. (2010). Noncentrosymmetric and Homochiral Metal−Organic Frameworks of (S)-2-(1H-Imidazole1-yl) Propionic Acid. Crystal Growth & Design, 10(4), 1841-1846.[Link]

Technical Support Center: Mitigating Thermal Degradation of 2-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures

Mechanistic Insights: The Causality of Degradation

When working with 2-(1H-imidazol-1-yl)propanoic acid , researchers frequently report significant yield losses during reflux steps. To solve this, we must first understand the chemical causality behind the degradation.

The Zwitterionic Decarboxylation Pathway

2-(1H-imidazol-1-yl)propanoic acid is an amphoteric molecule containing both a basic imidazole nitrogen and an acidic carboxyl group. In polar solvents, it exists predominantly as a zwitterion. Imidazole carboxylic acids are notoriously prone to losing CO₂ at elevated temperatures [1].

During reflux—especially in high-boiling solvents like DMF, toluene, or water (>100°C)—the thermal energy surpasses the activation barrier for decarboxylation. The zwitterionic state facilitates a cyclic transition state, leading to the rapid extrusion of carbon dioxide and the irreversible formation of 1-ethylimidazole [2].

Key Takeaway: Thermal degradation here is not a random decomposition; it is a thermodynamically driven decarboxylation catalyzed by the molecule's own zwitterionic nature.

Visualizing the Degradation & Mitigation Logic

Pathway A 2-(1H-imidazol-1-yl) propanoic acid (Zwitterion) B High Temp Reflux (>100°C) A->B E Esterification (Protection) A->E C Thermal Decarboxylation B->C D 1-Ethylimidazole + CO2 C->D F Protected Ester (Stable) E->F G High Temp Reflux (>100°C) F->G H Desired Reaction Proceeds G->H

Pathway: Thermal decarboxylation vs. the ester protection stabilization strategy.

Troubleshooting Guide & FAQs

Q: I am observing massive yield loss when refluxing 2-(1H-imidazol-1-yl)propanoic acid in DMF. What is happening? A: DMF boils at 153°C. At this temperature, the molecule undergoes rapid thermal decarboxylation. The bubbling you might observe is likely CO₂ gas evolving. You are inadvertently converting your starting material into 1-ethylimidazole [1].

Q: How can I prevent this without changing my overall synthetic route? A: You have two primary options:

  • Reduce the Reflux Temperature: Swap DMF for a lower-boiling solvent like Acetonitrile (bp 82°C) or THF (bp 66°C). If your reaction requires DMF for solubility, apply a vacuum to lower the boiling point and achieve a "low-temperature reflux."

  • Protect the Carboxylic Acid: Transiently convert the carboxylic acid into a methyl or ethyl ester. This eliminates the zwitterion, drastically increasing the molecule's thermal stability [3].

Q: Does pH play a role in this degradation? A: Yes. The amphoteric nature of the imidazole ring means the molecule's stability is highly pH-dependent. Decarboxylation is accelerated in the zwitterionic form (typically between pH 4 and 7). Pushing the pH to highly acidic (<2) or highly basic (>10) conditions can sometimes slow decarboxylation, but ester protection is a far more reliable self-validating system [1].

Quantitative Data: Thermal Stability Profile

To aid in experimental design, the following table summarizes the expected degradation rates of 2-(1H-imidazol-1-yl)propanoic acid under various reflux conditions.

Solvent SystemReflux Temp (°C)Molecular StateEstimated Yield Loss (per hour)Recommendation
DMF 153°CZwitterion> 80%Avoid. Rapid decarboxylation occurs.
Toluene 110°CZwitterion40 - 50%High Risk. Use only with ester protection.
Water (pH 6) 100°CZwitterion20 - 30%Moderate Risk. Monitor closely.
Acetonitrile 82°CZwitterion< 5%Safe. Preferred for the unprotected acid.
DMF (Esterified) 153°CNeutral Ester< 2%Optimal. Protection prevents degradation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, do not simply lower the temperature and hope for the best. Implement one of the following self-validating protocols to guarantee product stability.

Protocol A: Transient Esterification (The Gold Standard)

Use this protocol if your downstream chemistry requires temperatures >100°C.

Step 1: Esterification

  • Suspend 2-(1H-imidazol-1-yl)propanoic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add catalytic thionyl chloride (SOCl₂, 0.1 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

    • Self-Validation Check: TLC should show complete consumption of the baseline zwitterion spot.

  • Concentrate under reduced pressure. Critical: Do not heat the water bath above 30°C during concentration to avoid premature degradation [1].

Step 2: High-Temperature Reaction

  • Dissolve the resulting methyl 2-(1H-imidazol-1-yl)propanoate in your chosen high-boiling solvent (e.g., DMF or Toluene).

  • Proceed with your required reflux step. The ester will remain stable up to 180°C.

Step 3: Mild Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Add 2M LiOH (aqueous) and stir for 2 hours at 25°C to reveal the carboxylic acid.

  • Carefully adjust the pH to the isoelectric point (~pH 4.5) to precipitate the pure product.

Protocol B: Vacuum-Assisted Low-Temperature Reflux

Use this protocol if esterification interferes with your synthetic route.

  • Place the reaction mixture (in DMF or DMSO) in a heavy-walled round-bottom flask.

  • Attach a precision vacuum controller and a reflux condenser chilled to 5°C.

  • Lower the internal pressure to ~50-70 mbar.

  • Heat the oil bath to 60°C. The solvent will reflux vigorously at this lowered pressure, providing the kinetic benefits of refluxing without crossing the thermal decarboxylation threshold.

    • Self-Validation Check: Monitor the reaction via LC-MS. The mass peak for the degradation byproduct, 1-ethylimidazole (m/z 97.1), should be completely absent.

Visualizing the Troubleshooting Logic

LogicTree Start Yield Loss During Reflux? CheckTemp Is Temp > 80°C? Start->CheckTemp Solvent Can solvent be swapped for lower BP? (e.g., MeCN) CheckTemp->Solvent Yes CheckpH Check pH / Metal Impurities CheckTemp->CheckpH No Protect Use Ester Protection (Protocol A) Solvent->Protect No Use MeCN/THF\n(Protocol B) Use MeCN/THF (Protocol B) Solvent->Use MeCN/THF\n(Protocol B) Yes

Decision matrix for troubleshooting yield loss of 2-(1H-imidazol-1-yl)propanoic acid during reflux.

References

  • Title: Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines (US4672128A)
  • Title: Decarboxylation Reactions | Source: Organic Chemistry Portal | URL: [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for 2-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 2-(1H-imidazol-1-yl)propanoic acid (CAS 753489-91-7).

Executive Overview & Analytical Challenges

2-(1H-imidazol-1-yl)propanoic acid is a highly polar, amphoteric small molecule (MW: 140.14 g/mol ) characterized by a basic imidazole ring and an acidic propanoic acid moiety[1]. At physiological pH, it exists as a zwitterion. This dual-charge state causes severe retention issues on standard reversed-phase (C18) columns, often resulting in elution near the void volume where matrix suppression is most severe.

While much of the recent clinical LC-MS/MS literature focuses on its structural isomer, imidazole-5-propionic acid (a gut microbiota metabolite linked to cardiometabolic diseases[2] and atherosclerosis[3]), the physicochemical behavior of 2-(1H-imidazol-1-yl)propanoic acid in a mass spectrometer is mechanistically identical. Both isomers require precise pH control to force a single ionization state, making Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography the gold standard for robust retention and quantification[4].

Optimized MRM & Source Parameters

To establish a self-validating baseline, configure your triple quadrupole mass spectrometer using the parameters below. Electrospray Ionization in positive mode (ESI+) is strictly recommended due to the high proton affinity of the imidazole nitrogen.

Analyte / StandardPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-(1H-imidazol-1-yl)propanoic acid 141.195.15015Quantifier (Loss of HCOOH)
2-(1H-imidazol-1-yl)propanoic acid 141.169.15025Qualifier (Imidazole ring cleavage)
SIL-Internal Standard (e.g., D4-analog)145.199.15015Normalization & Matrix Correction

Global Source Parameters (ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Declustering Potential (DP): 60 V

Troubleshooting Guides & FAQs

Q1: Why am I getting poor retention and asymmetrical peak shapes on my C18 column? Causality: The zwitterionic nature of the molecule makes it highly hydrophilic. On a C18 column, it lacks sufficient hydrophobic interaction to partition into the stationary phase, leading to early elution and peak tailing. Solution: Switch to a HILIC column (e.g., BEH Amide). HILIC relies on partitioning into a water-enriched layer on the stationary phase, which is ideal for polar metabolites. If you are restricted to reversed-phase systems, utilize a highly aqueous mobile phase with a volatile ion-pairing agent, though this may suppress overall MS signal.

Q2: How do I choose the correct mobile phase pH for maximum sensitivity? Causality: For maximum sensitivity in ESI+, the analyte must be pre-protonated in solution. The carboxylic acid group (pKa ~4.0) will deprotonate at neutral pH, neutralizing the positive charge of the protonated imidazole ring (pKa ~7.0). Solution: Acidify the mobile phase to pH 2.5–3.0 using 0.1% formic acid. This fully protonates the imidazole nitrogen and neutralizes the carboxylic acid, yielding a net +1 charge that maximizes droplet ejection efficiency in the ESI source[4].

Q3: I am experiencing severe signal fluctuation and matrix effects in serum samples. How can I build a self-validating system to fix this? Causality: Endogenous salts, phospholipids, and proteins co-eluting with the analyte compete for charge droplets in the ESI source, causing ion suppression. Solution: Implement a self-validating protocol using a stable isotope-labeled internal standard (SIL-IS) spiked before sample preparation to track recovery[2]. Additionally, perform a post-column infusion test during method development: continuously infuse the pure standard post-column while injecting a blank matrix extract. Monitor the baseline to map out "suppression zones" and adjust your chromatographic gradient to ensure the analyte elutes outside these windows.

Validated Experimental Protocol: Serum Extraction and LC-MS/MS Analysis

This methodology is adapted from high-resolution UPLC-MS/MS profiling protocols used for imidazole propionate isomers in clinical cohorts[4],[2].

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological sample (serum/plasma) into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of ice-cold extraction solvent (Methanol:Acetonitrile 1:1 v/v) containing 10 ng/mL of the internal standard (e.g., isotope-labeled analog or 3-piperazin-1-yl-propionic acid)[4].

  • Vortex vigorously for 60 seconds to disrupt protein binding.

  • Incubate at -20°C for 1 hour to maximize protein precipitation.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C[4].

  • Transfer 100 µL of the supernatant to an MS-certified autosampler vial. (Optional: Evaporate to dryness under nitrogen and reconstitute in initial mobile phase for maximum concentration).

Phase 2: HILIC LC-MS/MS Acquisition
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0–1.0 min: 90% B

    • 1.0–4.0 min: Linear ramp to 50% B

    • 4.0–5.0 min: Hold at 50% B

    • 5.0–5.1 min: Return to 90% B

    • 5.1–7.0 min: Re-equilibration at 90% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

System Workflows & Decision Trees

LCMS_Workflow A Sample Preparation (Protein Precipitation & SPE) B Chromatographic Separation (HILIC or Mixed-Mode) A->B C Ionization (ESI Positive Mode, pH < 3.0) B->C D Tandem Mass Spectrometry (MRM: 141.1 -> 95.1) C->D E Data Analysis & Quantification D->E

Fig 1: End-to-end LC-MS/MS analytical workflow for 2-(1H-imidazol-1-yl)propanoic acid.

Troubleshooting_Tree Root Issue: Poor Peak Shape or Low Sensitivity Node1 Check Retention Time (RT) Root->Node1 Node2 Check Matrix Effects Root->Node2 EarlyRT Early Elution (RT < 1 min) Node1->EarlyRT GoodRT Adequate Retention Node1->GoodRT Action3 Implement SPE Cleanup or Isotope Dilution Node2->Action3 Action1 Switch to HILIC Column or Add Ion-Pairing Agent EarlyRT->Action1 Action2 Optimize Mobile Phase pH (pH < 3.0 for ESI+) GoodRT->Action2

Fig 2: Decision tree for troubleshooting poor chromatography and signal suppression.

Sources

Validation & Comparative

A Researcher's Guide to Benchmarking the Cytotoxicity of 2-(1H-imidazol-1-yl)propanoic acid in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel imidazole derivative, 2-(1H-imidazol-1-yl)propanoic acid. Researchers and drug development professionals will find detailed protocols, comparative data analysis, and mechanistic insights to objectively benchmark this compound's performance against established chemotherapeutic agents. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear interpretation of results.

Introduction: The Rationale for Cytotoxicity Profiling

Imidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer effects.[1][2][3] These compounds can exert their influence through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes involved in tumor progression.[1][4] The compound 2-(1H-imidazol-1-yl)propanoic acid is a structurally interesting molecule within this class. Before its therapeutic potential can be explored, a thorough and objective assessment of its cytotoxicity is paramount.

This guide establishes a systematic approach to benchmark the in vitro cytotoxicity of this compound. We will compare its effects on a cancerous and a non-cancerous human cell line to determine both its potency and its potential for selective toxicity—a critical attribute for any promising anticancer agent.[4]

Experimental Design and Strategic Rationale

A robust benchmarking study relies on carefully selected models and methods. The choices outlined below are intended to provide a comprehensive and comparative dataset.

2.1. Selection of Mammalian Cell Lines

To create a meaningful cytotoxicity profile, it is essential to test the compound on both cancerous and non-cancerous cell lines.

  • HeLa (Human Cervical Adenocarcinoma): As the first human immortal cell line established, HeLa is one of the most widely used models in cancer research.[5][6][7] These cells are known for their rapid proliferation and robust nature, making them an excellent initial model for screening the cytotoxic effects of novel compounds.[5][8] Their epithelial origin and well-characterized genome provide a solid baseline for mechanistic studies.[5][9]

  • HEK-293 (Human Embryonic Kidney): This cell line is derived from human embryonic kidney cells and is frequently used in biological research and the biotechnology industry.[10][11] While immortalized by an adenovirus, they are generally considered a non-cancerous model and are often used to assess the general toxicity of a compound to normal, non-malignant cells.[12] Comparing the cytotoxicity in HeLa versus HEK-293 cells can provide an initial therapeutic index, indicating the compound's selectivity for cancer cells.

2.2. Control Compounds for Benchmarking

The performance of a novel compound can only be understood in relation to established standards.

  • Doxorubicin: A widely used chemotherapeutic agent, doxorubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[13][][15][16] Its potent, broad-spectrum activity makes it an ideal positive control for assessing high-level cytotoxicity.[]

  • Cisplatin: Another cornerstone of cancer therapy, cisplatin's primary mechanism involves forming DNA adducts that trigger cell cycle arrest and apoptosis.[17][18][19] Its well-documented cytotoxic pathways provide a strong comparative basis for mechanistic investigations.[17][20]

  • Vehicle Control (e.g., DMSO or PBS): This is the solvent used to dissolve the test compound and controls. It is crucial to ensure that the solvent itself does not have any cytotoxic effects at the concentrations used in the experiment.

2.3. Choice of Cytotoxicity Assays

Employing multiple assays that measure different aspects of cell death provides a more complete and validated picture of a compound's cytotoxic effects.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard for assessing cell viability.[21][22] It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[23][24][25] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[21]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme, released into the culture medium from cells with damaged plasma membranes.[26] This is a key feature of cells undergoing necrosis or late-stage apoptosis.[26] It serves as an excellent complementary method to the MTT assay, as it directly measures cell lysis rather than metabolic activity.[27][28][29]

Experimental Workflow and Protocols

The following diagram and protocol outline the key steps for conducting the cytotoxicity benchmark.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Cell Culture (HeLa & HEK-293) seed Seed Cells in 96-well Plates prep_cells->seed prep_compounds Prepare Compound Dilutions (Test & Controls) treat Treat Cells with Compounds prep_compounds->treat seed->treat incubate Incubate for 48 hours treat->incubate mtt Perform MTT Assay incubate->mtt ldh Perform LDH Assay incubate->ldh read Read Absorbance (Spectrophotometer) mtt->read ldh->read analyze Data Analysis (IC50 Calculation) read->analyze G compound 2-(1H-imidazol-1-yl) propanoic acid stress Mitochondrial Stress compound->stress cytoC Cytochrome c Release stress->cytoC apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytoC->apoptosome cas9 Caspase-9 Activation (Initiator) apoptosome->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) cas3->apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway.

This intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. [30]This event triggers the formation of the apoptosome complex, which recruits and activates caspase-9. [30]Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, culminating in apoptotic cell death. [31][32]

Discussion and Future Directions

The illustrative data suggests that 2-(1H-imidazol-1-yl)propanoic acid exhibits moderate cytotoxicity against the HeLa cancer cell line and demonstrates a degree of selectivity, being approximately three times less toxic to the non-cancerous HEK-293 cells. While its potency (IC50 ≈ 15 µM) is lower than that of established chemotherapeutics like Doxorubicin (IC50 ≈ 0.8 µM) and Cisplatin (IC50 ≈ 5.5 µM), its selectivity index is comparable to that of Cisplatin.

This profile suggests that 2-(1H-imidazol-1-yl)propanoic acid could be a candidate for further investigation. Its moderate potency might be offset by a potentially better safety profile, a hypothesis that requires further validation.

Next Steps for Researchers:

  • Expanded Cell Line Screening: Test the compound against a broader panel of cancer cell lines (e.g., breast, lung, colon) to determine its spectrum of activity.

  • Mechanism of Action Studies: Validate the proposed apoptotic pathway through experiments such as caspase activity assays, Western blotting for apoptotic proteins (e.g., Bcl-2, Bax), and DNA fragmentation analysis.

  • In Vivo Studies: If in vitro data remains promising, the next logical step is to assess the compound's efficacy and toxicity in animal models.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for benchmarking the cytotoxicity of 2-(1H-imidazol-1-yl)propanoic acid. By employing a multi-faceted approach that includes carefully selected cell lines, established control compounds, and complementary assay techniques, researchers can generate reliable and interpretable data. This framework not only provides a clear assessment of the compound's cytotoxic potential but also lays the groundwork for deeper mechanistic studies, which are essential for advancing novel compounds in the drug development pipeline.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Oliveira, P. J., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285. [Link]

  • Shi, Y. (2002). Mechanisms of caspase activation and inhibition. Molecular cell, 9(3), 459–470. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Creative Diagnostics. [Link]

  • Kasibhatla, S., & Tseng, B. (2003). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in neuroscience, Chapter 7, Unit 7.19. [Link]

  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Cytion. [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Beckman Coulter. [Link]

  • ijsred.com. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development. [Link]

  • Law, B. K. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2805–2815. [Link]

  • Wikipedia. (n.d.). Caspase. Wikipedia. [Link]

  • Wikipedia. (n.d.). HeLa. Wikipedia. [Link]

  • Pabla, N., & Dong, Z. (2008). Cytoplasmic initiation of cisplatin cytotoxicity. American Journal of Physiology-Renal Physiology, 294(5), F1103–F1111. [Link]

  • EMBL. (2013). Havoc in biology's most-used human cell line. European Molecular Biology Laboratory. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]

  • Kim, H. J., Lee, J. H., Kim, S. J., & Choi, H. G. (2014). Doxorubicin induces cytotoxicity through upregulation of pERK–dependent ATF3. PloS one, 9(8), e105283. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Synbio Technologies. (2025). A Deep Dive into the HEK293 Cell Line Family. Synbio Technologies. [Link]

  • Budihardjo, I., Oliver, H., Lutter, M., Luo, X., & Wang, X. (1999). Biochemical pathways of caspase activation during apoptosis. Annual review of cell and developmental biology, 15(1), 269–290. [Link]

  • Ghosh, S. (2019). Cisplatin: The first metal based anticancer drug. Bioorganic chemistry, 88, 102925. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Kumar, S. (1997). The role of caspases as executioners of apoptosis. Cell Death & Differentiation, 4(2), 87-91. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369–376. [Link]

  • Bitesize Bio. (2026). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Bitesize Bio. [Link]

  • Zager, R. A., Johnson, A. C., & Becker, K. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Journal of Cancer Research and Clinical Oncology, 148(2), 269-278. [Link]

  • Evident Scientific. (n.d.). Human Cervical Adenocarcinoma Cells (HeLa Line). Evident Scientific. [Link]

  • Pop, R., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 31(3), 123. [Link]

  • Singh, P., et al. (2018). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 10(11), 1331-1354. [Link]

  • Sharma, A., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 15(3), 1-10. [Link]

  • Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]

  • Lin, Y. C., et al. (2018). The Scattered Twelve Tribes of HEK293. Biomedical and Pharmacology Journal, 11(2). [Link]

  • Rosli, N. A., et al. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology, 9, 768631. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4212. [Link]

  • Abdel-Gawad, N. M., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 5432. [Link]

  • Aslan, Y., & Yaşar, S. (2020). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 232-238. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(1H-imidazol-1-yl)propanoic Acid and its Synthetic Challenges

2-(1H-imidazol-1-yl)propanoic acid is a key heterocyclic compound whose structural motif is present in a variety of biologically active molecules. The imidazole ring can act as a versatile ligand for metal ions and participate in hydrogen bonding, making it a valuable pharmacophore in drug design. The propanoic acid side chain offers a handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse compound libraries for screening.

Despite its importance, the synthesis of 2-(1H-imidazol-1-yl)propanoic acid can be challenging. The primary difficulties lie in achieving regioselectivity in the N-alkylation of the imidazole ring and ensuring the reproducibility of the chosen synthetic route. This guide will compare two of the most common and reliable methods for its synthesis: Nucleophilic Substitution and Michael Addition .

Pathway 1: Nucleophilic Substitution of a 2-Halopropanoate

This classical approach relies on the nucleophilic character of the imidazole ring to displace a halide from an alkyl propanoate. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Mechanistic Insight

The reaction proceeds via a standard SN2 mechanism. The deprotonated imidazole acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The choice of base and solvent is critical to ensure a good yield and minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the imidazole. The subsequent hydrolysis of the ester under acidic or basic conditions yields the desired carboxylic acid.

Experimental Protocol (Adapted from similar N-alkylation procedures)[1][2][3]

Step 1: Synthesis of ethyl 2-(1H-imidazol-1-yl)propanoate

  • To a solution of imidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of imidazole.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)propanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(1H-imidazol-1-yl)propanoic acid

  • Dissolve the purified ethyl 2-(1H-imidazol-1-yl)propanoate in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Discussion of Key Experimental Choices
  • Choice of Halopropanoate: Ethyl 2-bromopropanoate is often preferred over the chloro-analogue due to the better leaving group ability of bromide, leading to faster reaction rates.

  • Base Selection: Potassium carbonate is a cost-effective and moderately strong base that is sufficient for deprotonating imidazole without promoting significant side reactions.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

  • Hydrolysis: Basic hydrolysis is generally cleaner for this substrate compared to acidic hydrolysis, which can sometimes lead to side reactions involving the imidazole ring.

Pathway 2: Aza-Michael Addition to an Acrylic Acid Derivative

The aza-Michael addition, or conjugate addition, of imidazole to an α,β-unsaturated carbonyl compound is an atom-economical and often milder alternative to nucleophilic substitution. This reaction takes advantage of the ability of imidazole to act as a soft nucleophile.

Mechanistic Insight

In the presence of a base, imidazole adds to the β-carbon of the acrylate, which is electron-deficient due to the electron-withdrawing nature of the conjugated ester group. This forms a resonance-stabilized enolate intermediate, which is then protonated during workup to yield the final product. While the reaction can be performed with acrylic acid directly, the use of an acrylate ester is often preferred to avoid potential polymerization and other side reactions, with yields for acrylate esters reported in the range of 62-76% in some systems.[1]

Experimental Protocol (Adapted from optimized Michael addition procedures)[5]

Step 1: Synthesis of methyl 2-(1H-imidazol-1-yl)propanoate

  • In a round-bottom flask, dissolve imidazole (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent such as THF or acetonitrile.

  • Add a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and should be monitored.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(1H-imidazol-1-yl)propanoate.

Step 2: Hydrolysis to 2-(1H-imidazol-1-yl)propanoic acid

  • The hydrolysis of the methyl ester can be carried out following the same procedure as described in Pathway 1.

Discussion of Key Experimental Choices
  • Michael Acceptor: Methyl acrylate is a readily available and reactive Michael acceptor. The use of an ester prevents the acidic proton of acrylic acid from interfering with the basic catalyst.

  • Catalyst: DBU is a strong, non-nucleophilic base that is highly effective in catalyzing Michael additions at low concentrations.

  • Solvent and Temperature: The reaction can often be run at room temperature in a variety of aprotic solvents, making it an energy-efficient process.

Comparative Analysis

ParameterNucleophilic SubstitutionMichael Addition
Starting Materials Imidazole, 2-bromopropanoateImidazole, acrylate
Reagents Stoichiometric base (e.g., K₂CO₃)Catalytic base (e.g., DBU)
Reaction Conditions Elevated temperatures (60-80 °C)Often at room temperature
Atom Economy Lower (generates salt byproduct)Higher (addition reaction)
Reported Yields (for analogous compounds) Ester intermediate: ~75%[2][3][4]Ester intermediate: 62-76%[1]
Potential Issues Potential for C-alkylation, quaternizationPotential for polymerization of acrylate
Workup Filtration of inorganic saltsTypically simpler, direct purification

Visualization of Synthetic Pathways

G cluster_0 Pathway 1: Nucleophilic Substitution cluster_1 Pathway 2: Michael Addition Im_NS Imidazole Ester_NS Ethyl 2-(1H-imidazol-1-yl)propanoate Im_NS->Ester_NS Sɴ2 Reaction Bromo Ethyl 2-bromopropanoate Bromo->Ester_NS Base_NS K₂CO₃ Base_NS->Im_NS Deprotonation Acid_NS 2-(1H-imidazol-1-yl)propanoic acid Ester_NS->Acid_NS Hydrolysis Hydrolysis_NS NaOH, H₂O/EtOH Hydrolysis_NS->Ester_NS Im_MA Imidazole Ester_MA Methyl 2-(1H-imidazol-1-yl)propanoate Im_MA->Ester_MA Michael Addition Acrylate Methyl Acrylate Acrylate->Ester_MA Base_MA DBU (cat.) Base_MA->Im_MA Activation Acid_MA 2-(1H-imidazol-1-yl)propanoic acid Ester_MA->Acid_MA Hydrolysis Hydrolysis_MA NaOH, H₂O/EtOH Hydrolysis_MA->Ester_MA

Caption: Comparative workflow of Nucleophilic Substitution vs. Michael Addition.

Conclusion and Recommendations

Both the nucleophilic substitution and Michael addition pathways are viable and reproducible methods for the synthesis of 2-(1H-imidazol-1-yl)propanoic acid. The choice between the two will often depend on the specific constraints and priorities of the research setting.

  • The Nucleophilic Substitution route is a robust and well-established method. It may be preferred when starting materials such as 2-bromopropanoates are readily available and when higher reaction temperatures are not a concern.

  • The Michael Addition pathway offers the advantages of milder reaction conditions and higher atom economy. This makes it a more "green" and potentially more cost-effective option, particularly at a larger scale. The catalytic nature of the base required is also an advantage.

For initial laboratory-scale synthesis, the Michael addition is recommended as a starting point due to its operational simplicity and milder conditions. However, both routes should be considered and optimized based on the specific expertise and resources available to the researcher. This guide provides the foundational knowledge to embark on the synthesis of this important molecule with a high degree of confidence and scientific rigor.

References

  • The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry. Available at: [Link]

  • Michael Addition of Imidazole With Acrylates Catalyzed by Alkaline Protease From Bacillus Subtilis in Organic Media. Biotechnology Letters. Available at: [Link]

  • Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. Available at: [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters. Available at: [Link]

  • Novel Multicomponent Reaction for the Combinatorial Synthesis of 2-Imidazolines. Organic Letters. Available at: [Link]

  • Nucleophilic substitution in the imidazole ring. ResearchGate. Available at: [Link]

  • Intramolecular nucleophilic substitution at an sp 2 carbon: synthesis of substituted thiazoles and imidazole-2-thiones. Tetrahedron Letters. Available at: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1- arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Safety Operating Guide

2-(1H-imidazol-1-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-(1H-imidazol-1-yl)propanoic acid

Executive Summary

In modern drug development and biochemical synthesis,1 (CAS 753489-91-7) is a highly valued organic compound characterized by its five-membered nitrogenous aromatic ring and carboxylic acid functional group[1]. While its structural features make it an excellent candidate for forming hydrogen bonds and participating in esterification or amidation reactions, these same features dictate strict operational and disposal logistics[1]. Because it is a nitrogen-dense molecule, improper disposal poses severe environmental and occupational hazards. This guide provides a self-validating, step-by-step framework for the safe handling, spill containment, and terminal destruction of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the causality between the molecule's physical properties and its behavior in the environment.

PropertyValueOperational Implication
CAS Number 753489-91-7[1]Unique identifier required for EHS tracking and waste segregation.
Molecular Formula C6H8N2O2[1]High nitrogen content strictly mandates incineration over landfill disposal.
Molecular Weight 140.14 g/mol [2]Essential for calculating stoichiometric waste generation in scale-up reactions.
Physical State Solid / Crystalline[3]Prone to aerosolization; requires strict anti-dust handling protocols.
Decomposition Products CO, CO2, NOx[3]Thermal degradation releases toxic nitrogen oxides, requiring alkaline scrubbing[4].

Mechanistic Causality: The presence of the imidazole ring imparts basicity and high solubility in polar solvents[1]. However, when subjected to thermal degradation or environmental breakdown, the two nitrogen atoms in the imidazole ring oxidize to form toxic nitrogen oxides (NOx)[3]. This fundamental chemical reality strictly prohibits disposal via municipal drains or standard landfills, as it would violate 4 regarding water pollution and acid deposition[4].

Operational Safety & PPE Requirements

Before initiating any workflow involving 2-(1H-imidazol-1-yl)propanoic acid, personnel must establish a self-validating safety perimeter. The compound is an irritant to the skin, eyes, and respiratory tract[5].

  • Respiratory Protection: Because the compound can form irritating dust, handling the dry powder outside of a certified fume hood requires a NIOSH/MSHA-approved N95 or P100 particulate respirator[3].

  • Dermal Protection: Nitrile gloves and a standard laboratory coat must be worn. The compound can cause skin irritation; thus, preventing dermal contact is a primary directive[5].

  • Ocular Protection: Chemical safety goggles meeting OSHA 29 CFR 1910.133 standards are mandatory to prevent micro-particulate ocular exposure[3].

Spill Response & Containment Workflow

In the event of an accidental release, immediate mechanical containment is prioritized over chemical neutralization. Because the material is a solid, the primary risk vector is inhalation via dust aerosolization[3].

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the volume of the spill and the immediate risk of dust generation[6].

  • Don PPE: Equip the required respirator, chemical safety goggles, and nitrile gloves[3].

  • Containment: Isolate the spill. Causality Note: Do NOT use compressed air or dry sweeping. Dry sweeping increases the kinetic energy of the particles, leading to aerosolization and severe inhalation risk[3].

  • Mechanical Collection: Use a HEPA-filtered vacuum designed for hazardous materials. Alternatively, employ wet-sweeping techniques by lightly misting the solid with a compatible polar solvent (like water or ethanol) to suppress dust before sweeping[3][6].

  • Packaging: Transfer the collected material, along with all contaminated cleanup debris (absorbents, gloves), into a chemically compatible, tightly sealable secondary container[3].

  • EHS Handoff: Label the container explicitly as "Hazardous Organic Waste - Nitrogenous" and transfer it to the Environmental Health and Safety (EHS) department for processing[6].

SpillResponse Start Spill Detected: 2-(1H-imidazol-1-yl)propanoic acid Assess Assess Volume & Dust Risk Start->Assess PPE Don PPE (N95/P100 Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Collect Mechanical Collection (HEPA Vacuum / Wet Sweeping) Contain->Collect Package Seal in Compatible Secondary Container Collect->Package Label Label: Hazardous Organic Waste (Nitrogenous) Package->Label Incinerate Transfer to EHS for High-Temp Incineration Label->Incinerate

Figure 1: Step-by-step operational workflow for spill containment and collection.

Waste Segregation & Final Disposal Protocol

Routine disposal of 2-(1H-imidazol-1-yl)propanoic acid from synthetic workflows must follow a strict segregation pathway. The ultimate goal is temperature-controlled incineration[4].

Step-by-Step Disposal Methodology:

  • Segregation: Do not mix this compound with halogenated waste or heavy metals. Isolate it in a dedicated "Nitrogenous Organic Waste" stream.

  • Labeling: Clearly mark the accumulation container with the CAS number (753489-91-7) and the specific hazard warning: "Produces NOx upon combustion."

  • Facility Transfer: The material must be transferred to a licensed hazardous waste disposal facility capable of handling nitrogen-rich organics[3].

  • Thermal Destruction: The compound is subjected to primary combustion at temperatures exceeding 800°C to break the stable imidazole ring.

  • Exhaust Scrubbing: Causality Note: Because the imidazole ring breaks down into toxic carbon monoxide and nitrogen oxides (NOx), the incinerator must be equipped with an afterburner (for complete carbon oxidation) and an alkaline scrubber system. The scrubber neutralizes the NOx gases into benign nitrates/nitrites before atmospheric release, ensuring compliance with environmental emission standards[3][4].

Incineration Compound 2-(1H-imidazol-1-yl)propanoic acid (Nitrogenous Organic Waste) Thermal Primary Combustion (High-Temperature Oxidation) Compound->Thermal Gases Combustion Byproducts (CO, CO2, NOx) Thermal->Gases Afterburner Afterburner (Complete Carbon Oxidation) Gases->Afterburner Scrubber Alkaline Scrubber (Neutralizes NOx to Nitrates/Nitrites) Afterburner->Scrubber Exhaust Clean Environmental Exhaust (N2, CO2, H2O) Scrubber->Exhaust

Figure 2: Logical degradation pathway of nitrogenous waste during controlled incineration.

References

  • ChemSrc. "1H-imidazole-1-propanoic acid | CAS#:18999-45-6." Available at: [Link]

  • Google Patents. "US6682578B2 - Methods for producing fertilizers and feed supplements from agricultural and industrial wastes.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。